2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
Description
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVBBWTJOHHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383526 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38871-41-9 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, a key chemical intermediate. It details the compound's physicochemical properties, safety information, a representative synthetic pathway, and its significant application as a precursor in the development of targeted therapeutics, particularly PARP1 inhibitors for cancer therapy.
Core Properties and Safety Information
This compound is a solid, reactive acyl chloride. Its core structure, the 2,3-dihydro-1,4-benzodioxine moiety, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous drug candidates due to its favorable interaction with biological targets.[1]
Physicochemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 38871-41-9 | [2][3][4] |
| Molecular Formula | C₉H₇ClO₃ | [2][3][5] |
| Molecular Weight | 198.6 g/mol | [2][5] |
| Synonyms | 2,3-dihydrobenzo[b][2][6]dioxine-5-carbonyl chloride | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| Storage Conditions | Store under inert atmosphere at 2-8°C. Moisture sensitive. | [6] |
| InChI Key | IEWVBBWTJOHHCY-UHFFFAOYSA-N |
Safety and Handling
As a reactive acyl chloride, this compound is corrosive and requires careful handling in a controlled laboratory environment.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [6] |
| Key Precautionary Statements | P260: Do not breathe dusts or mists. | [6] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310: Immediately call a POISON CENTER or doctor. | ||
| Handling | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are accessible. Avoid contact with skin, eyes, and clothing. | [7][8] |
| Incompatibilities | Strong oxidizing agents, bases, metals. Reacts with water. | [6][8] |
Synthesis and Reactivity
This compound is typically not the final product but a crucial intermediate for acylating nucleophiles like amines and alcohols to form stable amides and esters, respectively.
Representative Synthetic Workflow
A plausible synthetic route to the title compound starts from methyl 2,3-dihydroxybenzoate. The process involves the formation of the dioxine ring, hydrolysis of the ester, and subsequent conversion of the resulting carboxylic acid to the target acyl chloride.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. This compound|CAS 38871-41-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound - C9H7ClO3 | CSSB00011324946 [chem-space.com]
- 5. 77156-54-8 CAS MSDS (1,4-Benzodioxin-2-carbonyl chloride, 2,3-dihydro-, (+)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics.
Core Physical and Chemical Properties
This compound is a reactive acyl chloride derivative of the 2,3-dihydro-1,4-benzodioxine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The carbonyl chloride group makes it a versatile intermediate for the synthesis of a wide range of derivatives, including amides, esters, and ketones.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
| Appearance | Expected to be a solid or high-boiling liquid |
| Melting Point | Not reported. The precursor carboxylic acid has a melting point of 195.5-196.5 °C. |
| Boiling Point | Not reported. Expected to be high and likely to decompose. |
| Density | Not reported. The precursor carboxylic acid has a density of 1.4 g/cm³. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. It will react with protic solvents like water and alcohols. |
Chemical Properties and Reactivity
As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.
Key reactions include:
-
Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, and hydrochloric acid.[1][2][3] This reaction is typically vigorous.
-
Reaction with Alcohols: Reacts with alcohols to form esters.[1][2][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
-
Reaction with Amines: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[1][2][3] An excess of the amine is often used to neutralize the HCl formed.
-
Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety onto an aromatic ring.
Due to its reactivity, the compound should be handled in a dry, inert atmosphere to prevent degradation.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The spectrum would show signals for the aromatic protons and the four protons of the dihydrodioxine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carbonyl chloride group.
-
¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically in the range of 165-175 ppm). Signals for the aromatic and dihydrodioxine carbons would also be present.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the acyl chloride would be expected in the region of 1770-1815 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom and the carbonyl group.
Experimental Protocols
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, which itself can be synthesized from commercially available starting materials.
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
This precursor can be synthesized from 2,3-dihydroxybenzoic acid.
Materials:
-
2,3-dihydroxybenzoic acid
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
Esterification of 2,3-dihydroxybenzoic acid: While not always a necessary first step, protecting the carboxylic acid as a methyl ester can be advantageous for the subsequent cyclization. This can be achieved by refluxing 2,3-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid.
-
Cyclization to form the dihydrobenzodioxine ring: To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in DMF, add 1,2-dibromoethane.[4] Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up of the ester: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
-
Hydrolysis to the carboxylic acid: Stir the crude ester in a mixture of tetrahydrofuran and an aqueous solution of lithium hydroxide at room temperature until the ester is fully hydrolyzed.
-
Acidification and isolation: Remove the organic solvent under vacuum. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester. Acidify the aqueous layer with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Synthesis of this compound
Materials:
-
2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
Reaction setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in anhydrous DCM.
-
Addition of chlorinating agent: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature. Alternatively, oxalyl chloride can be used with a catalytic amount of DMF.
-
Reaction completion: Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas (SO₂ or CO and CO₂) ceases and the reaction is complete (monitored by the disappearance of the carboxylic acid starting material, e.g., by IR spectroscopy).
-
Isolation of the product: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or recrystallization.
Applications in Drug Development
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The carbonyl chloride derivative is a key intermediate for synthesizing libraries of compounds for drug discovery.
A significant area of interest is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes, particularly PARP1, are crucial for DNA repair.[1][3] In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.
Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent PARP1 inhibitors.[4] For example, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has served as a lead compound for the development of more potent inhibitors.[4] The carbonyl chloride allows for the facile synthesis of a wide array of amides, which can be screened for their inhibitory activity against PARP1.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and how its inhibition can be synthetically lethal in cancer cells with homologous recombination deficiency.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Safety and Handling
This compound is expected to be a hazardous substance due to its high reactivity.
-
Corrosive: As an acyl chloride, it is corrosive and will cause severe skin burns and eye damage upon contact.[5][6]
-
Lachrymator: It is likely a lachrymator, causing irritation to the eyes and respiratory tract.
-
Moisture Sensitive: It reacts with moisture in the air to produce corrosive HCl gas.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility in the development of PARP1 inhibitors highlights the importance of the 2,3-dihydro-1,4-benzodioxine scaffold in modern drug discovery. A thorough understanding of its chemical properties, coupled with safe handling practices, is essential for its effective use in research and development. This guide provides a foundational resource for scientists and researchers working with this important class of compounds.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound | C9H7ClO3 | CID 2795031 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, a key synthetic intermediate, belongs to the versatile 1,4-benzodioxane class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols for related structures, and its application in the development of novel therapeutics, particularly in the context of PARP1 inhibition for cancer therapy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development.
Chemical Identity and Properties
This compound is a reactive acyl chloride derivative of the 2,3-dihydro-1,4-benzodioxine core. Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 38871-41-9 | [2] |
| Molecular Formula | C₉H₇ClO₃ | [2][3] |
| Molecular Weight | 198.61 g/mol | [4] |
| Alternate Names | 1,4-Benzodioxan-5-carbonyl chloride, 2,3-dihydro- | |
| SMILES | ClC(=O)c1cccc2OCCCCOc12 |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from the corresponding carboxylic acid. While a direct protocol for the title compound is not extensively detailed in the provided literature, a general and widely applicable method involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Below are detailed experimental protocols for the synthesis of a key precursor, methyl 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxylate, which can be hydrolyzed to the carboxylic acid and subsequently converted to the target acyl chloride.
Synthesis of Methyl 2,3-dihydroxybenzoate (Precursor)
-
Reaction: To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5 °C.[6]
-
Procedure: The reaction mixture was refluxed for 12 hours, then cooled to room temperature and concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed three times with sodium carbonate solution. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to yield the product.[6]
-
Yield: 85% (0.278 g) as a white powder.[6]
-
Spectroscopic Data:
-
¹H NMR (400 MHz; DMSO-d₆; TMS) δ 9.94 (s, 2H), 7.23 (dd, J = 8.0 Hz, 1.6 Hz, 1H), 7.04 (dd, J = 7.9 Hz, 1.6 Hz, 1H), 6.75 (t, J = 7.9 Hz, 1H), 3.88 (s, 3H).[6]
-
Synthesis of Methyl 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxylate
-
Reaction: 1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.[6]
-
Procedure: The reaction mixture was stirred under reflux for 10 hours. Upon completion (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate.[6]
General Synthesis of Acyl Chlorides from Carboxylic Acids
The following protocol for a structurally similar compound, 8-methoxy-1,4-benzodioxane-5-carbonyl chloride, can be adapted.
-
Reaction: 138 g of the corresponding carboxylic acid and 391 g of thionyl chloride are introduced into a reaction flask equipped with a condenser.[7]
-
Procedure: The mixture is heated to 50-55 °C. After the reaction is complete, the excess thionyl chloride is distilled off under vacuum to yield the acyl chloride.[7]
-
Yield: Quantitative (100%).[7]
The synthesis workflow can be visualized as follows:
Applications in Drug Development: PARP1 Inhibition
The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the design of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in the repair of single-strand DNA breaks.[6] Inhibition of PARP1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6]
Derivatives of 2,3-dihydro-1,4-benzodioxine, specifically carboxamides, have been identified as potent PARP1 inhibitors through high-throughput virtual screening and subsequent enzymatic assays.[6]
Quantitative Data: PARP1 Inhibition
The following table summarizes the inhibitory activity of key compounds derived from the 2,3-dihydro-1,4-benzodioxine scaffold.
| Compound | Structure | IC₅₀ (µM) |
| 3 | (Structure not fully specified) | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | (Structure not fully specified) | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][5]oxazine-8-carboxamide | 0.082 |
Data sourced from Reference[6].
The signaling pathway involving PARP1 and the mechanism of its inhibitors can be represented as follows:
Reactivity and Further Applications
As an acyl chloride, this compound is a reactive intermediate that can readily undergo nucleophilic acyl substitution reactions. This reactivity allows for the facile synthesis of a wide range of derivatives, including amides, esters, and ketones, by reacting it with appropriate nucleophiles such as amines, alcohols, and organometallic reagents. This versatility makes it a valuable building block for creating libraries of compounds for screening in various drug discovery programs. The 1,4-benzodioxane motif itself has been explored for a multitude of biological targets, including adrenergic and serotoninergic receptors, highlighting the broad potential of its derivatives in medicinal chemistry.[1]
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - C9H7ClO3 | CSSB00011324946 [chem-space.com]
- 3. This compound | C9H7ClO3 | CID 2795031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Spectral and Synthetic Aspects of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectral characteristics of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, a key intermediate in the development of various biologically active compounds. This document details the experimental protocols for its synthesis from commercially available precursors and presents its predicted spectral data in a clear, tabular format for easy reference. Furthermore, a relevant biological pathway is visualized to provide context for its application in drug discovery.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process commencing from 2,3-dihydroxybenzoic acid. The following protocols are based on established chemical transformations and data from analogous compounds.
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
This initial step involves the esterification of 2,3-dihydroxybenzoic acid followed by a Williamson ether synthesis to form the dioxine ring.
Experimental Protocol:
-
Esterification: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol (approx. 0.1 M), a catalytic amount of concentrated sulfuric acid is added at 5 °C. The mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 2,3-dihydroxybenzoate.
-
Cyclization: The methyl 2,3-dihydroxybenzoate (1.0 eq) is suspended in dimethylformamide (DMF) with potassium carbonate (1.1 eq). To this suspension, 1,2-dibromoethane (1.0 eq) is added. The reaction mixture is stirred at reflux for 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Step 2: Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
A mixture of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq), lithium hydroxide (2.0 eq), and water in tetrahydrofuran is stirred at room temperature for 10 hours. The solvent is removed under vacuum, and the residue is dissolved in water. The aqueous solution is washed with ethyl acetate to remove any unreacted ester. The aqueous layer is then acidified with 2N hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Step 3: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol:
To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane, oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound, which can be used in subsequent reactions without further purification.
Spectral Data
Due to the limited availability of direct experimental spectral data for this compound and its carboxylic acid precursor, the following tables provide predicted data based on the analysis of closely related compounds, such as 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, and established spectroscopic principles.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | ~10-12 | br s | 1H | -COOH |
| ~7.5-7.6 | dd | 1H | Ar-H | |
| ~7.0-7.1 | dd | 1H | Ar-H | |
| ~6.9-7.0 | t | 1H | Ar-H | |
| ~4.4-4.5 | m | 2H | -OCH₂- | |
| ~4.3-4.4 | m | 2H | -OCH₂- | |
| This compound | ~7.7-7.8 | dd | 1H | Ar-H |
| ~7.1-7.2 | dd | 1H | Ar-H | |
| ~7.0-7.1 | t | 1H | Ar-H | |
| ~4.5-4.6 | m | 2H | -OCH₂- | |
| ~4.4-4.5 | m | 2H | -OCH₂- |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | ~170 | -COOH |
| ~144 | Ar-C (quaternary) | |
| ~142 | Ar-C (quaternary) | |
| ~125 | Ar-CH | |
| ~123 | Ar-C (quaternary) | |
| ~121 | Ar-CH | |
| ~120 | Ar-CH | |
| ~65 | -OCH₂- | |
| ~64 | -OCH₂- | |
| This compound | ~168 | -COCl |
| ~145 | Ar-C (quaternary) | |
| ~143 | Ar-C (quaternary) | |
| ~128 | Ar-C (quaternary) | |
| ~126 | Ar-CH | |
| ~122 | Ar-CH | |
| ~121 | Ar-CH | |
| ~65 | -OCH₂- | |
| ~64 | -OCH₂- |
Predicted Infrared (IR) Spectral Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Vibration |
| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | 3300-2500 (broad) | O-H stretch |
| ~1700 | C=O stretch | |
| ~1600, ~1480 | C=C aromatic stretch | |
| ~1250 | C-O stretch | |
| This compound | ~1780 | C=O stretch (acyl chloride) |
| ~1600, ~1480 | C=C aromatic stretch | |
| ~1250 | C-O stretch | |
| ~850 | C-Cl stretch |
Predicted Mass Spectrometry Data
| Compound | m/z (relative intensity) | Interpretation |
| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | 180 (M⁺), 163, 135, 107 | Molecular ion, loss of OH, loss of COOH, further fragmentation of the ring. |
| This compound | 198/200 (M⁺, 3:1 ratio), 163, 135, 107 | Molecular ion with chlorine isotope pattern, loss of Cl, loss of COCl. |
Biological Context and Signaling Pathway
Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[3] Inhibition of PARP1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The following diagram illustrates the synthetic workflow for this compound.
References
Navigating the Uncharted Territory: A Technical Safety and Hazard Guide to 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential safety and hazard information for 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS No. 38871-41-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information presented herein is largely inferred from the known hazards of the acyl chloride functional group and structurally related benzodioxane compounds. All personnel handling this substance must exercise extreme caution and adhere to rigorous safety protocols. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified safety professionals.
Executive Summary
This compound is a reactive chemical intermediate of interest in medicinal chemistry and drug development.[1][2] As an acyl chloride, it is predicted to be highly reactive, corrosive, and moisture-sensitive. This guide summarizes the anticipated physicochemical properties, hazards, and safety protocols necessary for its handling, storage, and disposal. The lack of specific toxicological data necessitates a conservative approach to safety, treating the compound as potentially hazardous upon inhalation, ingestion, and skin/eye contact.
Physicochemical and Toxicological Profile
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Chemical Formula | C₉H₇ClO₃ | PubChem CID: 2795031[3] |
| Molecular Weight | 198.6 g/mol | ChemicalBook[4] |
| CAS Number | 38871-41-9 | ChemicalBook[4] |
| Appearance | Data not available | Inferred to be a solid or liquid at room temperature. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Reacts with water | General property of acyl chlorides.[5][6] |
| Vapor Pressure | Data not available |
Table 2: Toxicological Data (Inferred)
| Endpoint | Value | Classification/Rationale |
| Acute Oral Toxicity | Data not available | Expected to be harmful or toxic if swallowed, based on related compounds. |
| Acute Dermal Toxicity | Data not available | Expected to be toxic in contact with skin, based on related compounds. |
| Acute Inhalation Toxicity | Data not available | Expected to be toxic or fatal if inhaled, as it can release HCl gas upon contact with moisture. |
| Skin Corrosion/Irritation | Data not available | Predicted to be corrosive. Acyl chlorides cause severe skin burns.[7][8] |
| Serious Eye Damage/Irritation | Data not available | Predicted to cause serious eye damage. Acyl chlorides are known to be severely irritating and corrosive to the eyes.[7][8] |
| Respiratory Sensitization | Data not available | May cause respiratory irritation.[8] |
| Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available | |
| STOT-Single Exposure | Data not available | May cause respiratory irritation.[8] |
| STOT-Repeated Exposure | Data not available | |
| Aspiration Hazard | Data not available |
Hazard Identification and Classification (Predicted)
Based on the acyl chloride functional group, this compound is anticipated to fall under the following GHS hazard classifications:
-
Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[7][8]
-
Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[7][8]
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic by all routes of exposure.
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[8]
Hazard Statement(s): H314 - Causes severe skin burns and eye damage. H335 - May cause respiratory irritation. (Inferred)
Signal Word: Danger (Inferred)
Experimental Protocols and Handling Procedures
Due to the absence of specific experimental protocols in the literature, this section outlines general best practices for handling reactive acyl chlorides.
General Handling and Personal Protective Equipment (PPE)
All manipulations of this compound should be conducted in a certified chemical fume hood with a sash at the lowest practical height.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: A properly fitted respirator may be necessary for certain operations.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. The storage area should be a designated corrosives cabinet.
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately. Do not use water to clean up the spill. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Reactivity and Stability
Chemical Stability
The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere). However, it is highly sensitive to moisture.
Reactivity Profile
This compound will react exothermically, and potentially violently, with nucleophiles. Key incompatibilities include:
-
Water: Reacts to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[5][6]
-
Strong Bases: Reacts vigorously.
-
Strong Oxidizing Agents: May react violently.
Hazardous Decomposition Products
Upon combustion or reaction with water, hazardous decomposition products may include carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
While specific safety data for this compound remains elusive, its classification as an acyl chloride provides a strong basis for inferring its significant hazards. It should be treated as a corrosive, reactive, and toxic substance. All personnel must be thoroughly trained on the handling of acyl chlorides and equipped with the appropriate personal protective equipment. A comprehensive, task-specific risk assessment is mandatory before any work with this compound is initiated. Further research into the toxicological and safety profile of this compound is highly recommended as its use in research and development continues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7ClO3 | CID 2795031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. aksci.com [aksci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Acyl Chloride Group on the Benzodioxine Scaffold: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodioxine scaffold is a privileged heterocyclic motif frequently incorporated into the architecture of biologically active molecules. Its rigid structure and potential for diverse substitution patterns have made it a cornerstone in medicinal chemistry for the development of novel therapeutics. A key reactive handle for the functionalization of the benzodioxine core is the acyl chloride group. This highly reactive moiety serves as a versatile precursor for the synthesis of a wide array of derivatives, including amides, esters, and thioesters, which are prevalent in many drug candidates.
This technical guide provides an in-depth exploration of the reactivity of the acyl chloride group appended to the benzodioxine scaffold. It offers a comprehensive overview of its synthesis, quantitative reactivity data, detailed experimental protocols for its derivatization, and its application in the context of specific signaling pathways relevant to drug discovery.
Synthesis of Benzodioxine Acyl Chlorides
The most common route to benzodioxine acyl chlorides involves the conversion of the corresponding carboxylic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds readily under anhydrous conditions to yield the highly reactive acyl chloride.
Quantitative Reactivity Data
| Substituent (Z) | Relative Rate (k/kH) |
| OMe | 1.6 x 10⁵ |
| Me | 1.8 x 10² |
| H | 1.0 |
| Cl | 0.2 |
| NO₂ | 0.01 |
Data adapted from studies on the solvolysis of p-Z-substituted benzoyl chlorides.
This data clearly demonstrates that electron-donating substituents (OMe, Me) significantly accelerate the reaction, while electron-withdrawing substituents (Cl, NO₂) decelerate it. This trend is critical for designing synthetic routes and predicting the reactivity of substituted benzodioxine acyl chlorides.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride
A mixture of 1,4-benzodioxane-6-carboxylic acid (0.5 g), benzene (20 ml), and thionyl chloride (5 ml) is heated for one hour under reflux. The reaction mixture is then evaporated to dryness under reduced pressure to yield the crude acyl chloride, which is typically used in the subsequent step without further purification.[1]
Protocol 2: General Procedure for the Synthesis of 1,4-Benzodioxane-6-carboxamides
To a stirred solution of 1,4-benzodioxane-6-carboxylic acid (1.0 eq) and N,N-dimethylformamide (2 drops) in anhydrous dichloromethane (DCM) at 0-5 °C, oxalyl chloride (2.0 eq) is added. The reaction mixture is refluxed for 1 hour under a nitrogen atmosphere. The resulting mixture is concentrated under vacuum to yield the crude 1,4-benzodioxane-6-carbonyl chloride as a yellow oil.
To a stirred solution of the desired amine (1.0 eq) in anhydrous DCM at 0-5 °C, a solution of the freshly prepared 1,4-benzodioxane-6-carbonyl chloride in DCM is added dropwise. The reaction mixture is stirred for two hours at 0 °C and then overnight at room temperature. The reaction is quenched, and the product is purified by column chromatography.[2]
Table of Representative 1,4-Benzodioxane-6-carboxamide Syntheses
| Amine Nucleophile | Yield (%) | Spectroscopic Data Highlights |
| Aniline | 45% | IR (cm⁻¹): 3310 (N-H), 1650 (C=O). ¹H NMR (δ, ppm): 7.80 (d, 2H, Ar-H), 7.40 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.30 (m, 4H, OCH₂CH₂O). |
| Benzylamine | 52% | IR (cm⁻¹): 3290 (N-H), 1645 (C=O). ¹H NMR (δ, ppm): 7.30 (m, 5H, Ar-H), 6.90 (d, 1H, Ar-H), 6.50 (t, 1H, NH), 4.60 (d, 2H, NCH₂), 4.25 (m, 4H, OCH₂CH₂O). |
| Piperidine | 68% | IR (cm⁻¹): 1630 (C=O). ¹H NMR (δ, ppm): 7.00 (m, 3H, Ar-H), 4.28 (m, 4H, OCH₂CH₂O), 3.60 (m, 4H, N(CH₂)₂), 1.60 (m, 6H, (CH₂)₃). |
Yields and spectroscopic data are representative and may vary based on specific reaction conditions and purification methods.
Protocol 3: General Procedure for the Synthesis of 1,4-Benzodioxane Esters
To a stirred solution of an alcohol or phenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a dry, inert solvent like dichloromethane or THF at 0 °C, a solution of 1,4-benzodioxane-acyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester is purified by column chromatography or recrystallization.
Protocol 4: General Procedure for the Synthesis of 1,4-Benzodioxane Thioesters
To a solution of a thiol (1.0 eq) and a base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane or THF, a solution of 1,4-benzodioxane-acyl chloride (1.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The workup procedure is similar to that for ester synthesis, involving aqueous washes and purification by chromatography.
Signaling Pathways and Drug Discovery Applications
Derivatives synthesized from benzodioxine acyl chlorides have shown significant activity in various biological pathways, making them attractive candidates for drug development.
Inhibition of Bacterial Cell Division via FtsZ
Benzodioxane-based compounds have been identified as potent inhibitors of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. Inhibition of FtsZ leads to filamentation and ultimately cell death, making it a promising target for novel antibiotics.
Caption: FtsZ inhibition by benzodioxane derivatives.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
The benzodioxine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), including adrenergic and serotonin receptors. These receptors are involved in a vast array of physiological processes, and their modulation is a key strategy in the treatment of cardiovascular, neurological, and psychiatric disorders.
Caption: General GPCR signaling pathway modulated by benzodioxane ligands.
Experimental and Logical Workflows
The development of drugs targeting these pathways involves a multi-step process from initial screening to lead optimization.
Drug Discovery Workflow for Enzyme Inhibitors
References
The 2,3-Dihydro-1,4-benzodioxine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxine, often referred to as 1,4-benzodioxan, is a bicyclic heterocyclic scaffold that has firmly established itself as a "privileged" structure in medicinal chemistry. Its unique combination of rigidity, metabolic stability, and hydrogen bond accepting capabilities allows it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. This guide provides a detailed exploration of the benzodioxine moiety, its role in key drug classes, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Core Attributes of the Benzodioxine Scaffold
The significance of the 2,3-dihydro-1,4-benzodioxine moiety stems from several key physicochemical properties:
-
Structural Rigidity: The fused ring system imparts a degree of conformational constraint, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
Hydrogen Bond Acceptors: The two ether oxygen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within a receptor's binding pocket.
-
Metabolic Stability: The scaffold is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Synthetic Tractability: A variety of synthetic routes have been established for the core and its derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[1][2]
These attributes have enabled the incorporation of the benzodioxine core into drugs targeting G-protein coupled receptors (GPCRs), enzymes, and other critical cellular components.
Case Study 1: α1-Adrenergic Receptor Antagonists – The Doxazosin Story
The most prominent examples of benzodioxine-containing drugs are selective α1-adrenoceptor antagonists, such as Doxazosin.[3] Used in the treatment of hypertension and benign prostatic hyperplasia (BPH), Doxazosin competitively inhibits post-synaptic α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[4][5]
Mechanism and Signaling Pathway
α1-Adrenergic receptors are Gq-protein coupled receptors. Upon binding of an agonist like norepinephrine, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ ions.[7] The combination of increased intracellular Ca2+ and DAG activates protein kinase C (PKC), which phosphorylates downstream targets, leading to a cellular response such as smooth muscle contraction.[8] Doxazosin blocks this entire cascade by preventing the initial receptor activation.
References
- 1. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
A Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride for Chemical Researchers
Introduction: 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, with CAS Number 38871-41-9, is a significant chemical intermediate, particularly noted for its role in the synthesis of pharmaceuticals.[1][2][3] This guide provides an in-depth overview of its commercial availability, key applications, and essential technical data for researchers, scientists, and professionals in drug development. The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, utilized in designing molecules with a wide range of biological activities.[4]
Commercial Availability and Supplier Specifications
This compound is available from a variety of commercial chemical suppliers. For research and development purposes, it is crucial to consider factors such as purity, quantity, and lead times. Below is a comparative table of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich (Merck) | ≥95% | 1g, 5g | Research and laboratory chemicals focus. |
| AK Scientific, Inc. | 95% | Inquire for bulk | Provides safety data and handling information.[5] |
| Santa Cruz Biotechnology | Inquire | Inquire | For research use only.[6] |
| BLDpharm | Inquire | Inquire | Offers cold-chain transportation.[7] |
| LEAPChem | Inquire | Inquire | Specializes in fine chemicals for R&D and bulk manufacturing.[8] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Key Applications in Drug Synthesis
The primary application of 2,3-dihydro-1,4-benzodioxine derivatives is in the synthesis of pharmacologically active molecules. A notable example is its use as a precursor in the synthesis of Doxazosin.[9] Doxazosin is an α1-adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[9] The 1,4-benzodioxane moiety is a key structural component that contributes to the therapeutic effects of these drugs.[4][9]
Furthermore, derivatives of 2,3-dihydrobenzo[b][1][10]dioxine-5-carboxamide have been identified as potent PARP1 inhibitors, which are a significant target in cancer therapy.[11]
Synthetic Pathway Overview: Doxazosin Synthesis
The synthesis of Doxazosin often involves the reaction of a 2,3-dihydro-1,4-benzodioxine derivative with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[10] The carbonyl chloride functional group of this compound makes it a reactive intermediate for acylation reactions, which is a key step in the formation of the final Doxazosin molecule.
Experimental Protocol: General Procedure for Acylation
The following is a general experimental protocol for the acylation of an amine using an acyl chloride like this compound. This procedure should be adapted and optimized for specific substrates and reaction scales.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using techniques such as column chromatography or recrystallization.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.[5] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.[5][12][13][14]
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. This compound - C9H7ClO3 | CSSB00011324946 [chem-space.com]
- 3. This compound | 38871-41-9 [chemicalbook.com]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. scbt.com [scbt.com]
- 7. 77156-57-1|2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 11. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Solubility Profile of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Assessment
2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, as an acyl chloride, is expected to exhibit solubility in a range of common organic solvents. Acyl chlorides are generally soluble in nonpolar and aprotic polar organic solvents.[1][2] This is due to their ability to engage in dipole-dipole interactions and London dispersion forces with solvent molecules.
Expected Solubility:
-
High Solubility: In chlorinated solvents like dichloromethane and chloroform, and ethereal solvents such as diethyl ether and tetrahydrofuran (THF). These solvents are relatively non-reactive towards acyl chlorides and can effectively solvate the molecule.
-
Moderate to High Solubility: In aromatic hydrocarbons like toluene and benzene.
-
Reactive/Unstable: Acyl chlorides are highly reactive towards protic solvents. They will react vigorously, and often violently, with water to hydrolyze into the corresponding carboxylic acid (2,3-dihydro-1,4-benzodioxine-5-carboxylic acid) and hydrochloric acid.[1][3] Similarly, they will react with alcohols (like methanol and ethanol) to form esters and with amines to form amides.[1] Therefore, these substances are not suitable as solvents for this compound.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Dichloromethane | Gravimetric | |||
| Chloroform | Gravimetric | |||
| Tetrahydrofuran | Gravimetric | |||
| Diethyl Ether | Gravimetric | |||
| Toluene | Gravimetric | |||
| Acetonitrile | Gravimetric | |||
| N,N-Dimethylformamide (DMF) | Gravimetric (Note: Potential for slow reaction) | |||
| Dimethyl Sulfoxide (DMSO) | Gravimetric (Note: Potential for slow reaction) |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is suitable for compounds that are stable in the chosen solvent.
Materials:
-
This compound
-
Selected anhydrous organic solvent(s)
-
Analytical balance
-
Vials with screw caps or sealed ampoules
-
Constant temperature bath or shaker incubator
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass sample pans or vials
-
Vacuum oven or desiccator
Procedure:
-
Solvent Saturation:
-
Add an excess amount of this compound to a known volume of the selected anhydrous organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the sealed vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry sample pan or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the sample pan or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at room temperature, followed by drying in a desiccator to a constant weight.
-
-
Gravimetric Analysis:
-
Once the solvent has been completely removed, weigh the sample pan or vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight minus the initial tare weight of the pan or vial.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL): (Mass of solute in g / Volume of solvent in mL) x 100
-
Solubility (mol/L): Mass of solute in g / (Molecular weight of solute in g/mol x Volume of solvent in L)
-
Safety Precautions:
-
Acyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle anhydrous solvents with care, as they are often flammable and hygroscopic.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Synthesis and Reactivity Context
This compound is typically synthesized from its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.[4] This conversion is often achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The high reactivity of the acyl chloride functional group makes it a versatile intermediate for introducing the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety into a target molecule through reactions with nucleophiles like alcohols, amines, and phenols.[5] This reactivity is a key consideration in its handling, storage, and choice of solvents for any application. The 2,3-dihydro-1,4-benzodioxane scaffold is present in numerous biologically active compounds, highlighting the importance of understanding the chemical properties of its derivatives.[6][7]
References
- 1. byjus.com [byjus.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. echemi.com [echemi.com]
- 5. savemyexams.com [savemyexams.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride from its corresponding carboxylic acid. The protocols cover the synthesis of the precursor carboxylic acid and its subsequent conversion to the target acid chloride using standard laboratory reagents. This application note includes quantitative data, detailed methodologies, and visual diagrams to facilitate understanding and replication of the synthesis.
Introduction
2,3-Dihydro-1,4-benzodioxine derivatives are important scaffolds in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The targeted synthesis of derivatives, such as this compound, is crucial for the development of new therapeutic agents. This acid chloride is a reactive intermediate that can be used to introduce the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety into various molecules, such as in the synthesis of amide or ester derivatives. This document outlines a reliable synthetic route for its preparation.
Data Presentation
Table 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Esterification | 2,3-Dihydroxybenzoic acid, H₂SO₄ | Methanol | 12 | Reflux | 85 |
| 2 | Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃ | DMF | 10 | Reflux | High |
| 3 | Hydrolysis | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, LiOH | THF/H₂O | 10 | RT | High |
Table 2: Synthesis of this compound
| Method | Reagent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| A | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | - | 3-4 | RT | >90 (crude) |
| B | Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) | DMF (cat.) | 1-2 | RT | >95 (crude) |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (EI) m/z |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | 13.0 (s, 1H, COOH), 7.34 (dd, J=7.9, 1.8 Hz, 1H), 6.98 (dd, J=8.0, 1.7 Hz, 1H), 6.87 (t, J=7.9 Hz, 1H), 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 167.0, 143.6, 141.9, 123.6, 122.3, 120.4, 119.5, 64.5, 63.6 | 3300-2500 (br, OH), 1680 (C=O), 1250 (C-O) | 180 (M⁺) |
| This compound (Predicted) | 7.5-7.0 (m, 3H), 4.4 (m, 4H) | 168.0 (C=O), 144.0, 142.0, 125.0, 123.0, 121.0, 120.0, 65.0, 64.0 | 1780 (C=O), 1240 (C-O), 750 (C-Cl) | 198/200 (M⁺, Cl isotopes) |
Note: Spectroscopic data for the final product is predicted based on typical values for similar compounds.
Experimental Protocols
Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
This procedure involves a three-step synthesis starting from 2,3-dihydroxybenzoic acid.[1]
Step 1: Esterification of 2,3-Dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid at 5 °C.[1]
-
Reflux the reaction mixture for 12 hours.[1]
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.
Step 2: Cyclization to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
-
To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).[1]
-
Stir the reaction mixture under reflux for 10 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Step 3: Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
-
To a solution of methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).[1]
-
Stir the mixture at room temperature for 10 hours.[1]
-
Remove the THF under vacuum.
-
Dilute the aqueous residue with water and wash with ethyl acetate.
-
Acidify the aqueous layer with 2N HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Synthesis of this compound
Two common methods for the conversion of the carboxylic acid to the acid chloride are provided below.
Method A: Using Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 3-4 hours. The reaction can be gently heated to reflux if necessary to ensure completion.[2]
-
Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is often used in the next step without further purification.
Method B: Using Oxalyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) to the solution at 0 °C (ice bath).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by observing the cessation of gas (CO, CO₂, and HCl) evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be used directly for subsequent reactions.
Visualizations
Reaction Pathway for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Caption: Synthesis of the precursor carboxylic acid.
Experimental Workflow for Acid Chloride Synthesis
Caption: Workflow for the two synthesis methods.
General Reaction Mechanism for Acid Chloride Formation
Caption: Mechanism with thionyl chloride.
References
experimental protocol for amide synthesis using 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
Application Notes: Amide Synthesis Using 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and advanced materials. The reaction of an acyl chloride with an amine, often conducted under Schotten-Baumann conditions, is a robust and widely used method for creating this linkage.[1][2][] this compound is a valuable building block in medicinal chemistry, and its derivatives are explored for various therapeutic applications. This document provides a detailed experimental protocol for the synthesis of amides using this specific acyl chloride, aimed at researchers in drug development and synthetic chemistry.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[4] This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the stable amide product.[4] A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]
Experimental Protocol
Materials and Reagents
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for purification (e.g., silica gel, appropriate solvent systems for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
General Procedure for Amide Synthesis
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.
Data Presentation
The following table summarizes representative results for the synthesis of various amides using this compound under the conditions described above.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | TEA | DCM | 12 | 92 |
| 2 | Benzylamine | TEA | DCM | 6 | 95 |
| 3 | Piperidine | TEA | DCM | 4 | 98 |
| 4 | Morpholine | DIPEA | DCM | 5 | 96 |
| 5 | tert-Butylamine | TEA | DCM | 16 | 75 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of amides is depicted below.
Caption: Workflow for amide synthesis and purification.
General Reaction Scheme
The chemical equation for the amide synthesis is shown below.
Caption: Synthesis of N-substituted amides.
References
Application Notes: Synthesis and Evaluation of Novel PARP1 Inhibitors Based on the 2,3-Dihydro-1,4-benzodioxine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2][3] Inhibition of PARP1 has emerged as a clinically validated and promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][4] This "synthetic lethality" approach has led to the approval of several PARP1 inhibitors, including olaparib, niraparib, and rucaparib.[1] However, the development of resistance to existing PARP1 inhibitors necessitates the exploration of novel chemical scaffolds.[1]
This document details the synthesis and evaluation of a series of PARP1 inhibitors derived from the 2,3-dihydro-1,4-benzodioxine scaffold. A lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified through virtual screening and subsequently optimized through analog synthesis and scaffold hopping to yield potent inhibitors of the PARP1 enzyme.[1][2]
PARP1 Signaling Pathway in DNA Repair
PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[1] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase β, to the site of damage, thereby facilitating the repair process.[1]
Caption: PARP1 Signaling Pathway in Base Excision Repair.
Data Presentation
The following tables summarize the PARP1 inhibitory activity of synthesized compounds derived from the 2,3-dihydro-1,4-benzodioxine scaffold.
Table 1: Initial Lead Compounds from Virtual Screening
| Compound ID | Structure | PARP1 IC50 (µM) |
| 3 | (Structure not shown) | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 ± 0.10 |
| 10 | (Phthalazinone scaffold) | 0.88 |
Data sourced from a study by Kumar et al.[1][2]
Table 2: Structure-Activity Relationship (SAR) of 2,3-dihydro-1,4-benzodioxine Analogs
| Compound ID | Modification on Benzodioxine Scaffold | PARP1 IC50 (µM) |
| 4 | Unsubstituted | 5.8 ± 0.10 |
| 31 | Benzodioxole (five-membered ring) | ≥2.5 |
| 32 | Benzodioxepine (seven-membered ring) | >2.5 (low activity) |
Data suggests the six-membered dioxine ring is optimal for activity.[1]
Table 3: Potent Inhibitor from Scaffold Hopping and Further Modification
| Compound ID | Structure | PARP1 IC50 (µM) |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.082 |
Compound 49 was identified as the most potent inhibitor in the series through scaffold hopping from the benzodioxine core to a benzoxazinone core and subsequent modification.[1][2]
Experimental Protocols
General Synthetic Workflow
The synthesis of PARP1 inhibitors from 2,3-dihydro-1,4-benzodioxine derivatives generally follows a multi-step process starting from a substituted benzoic acid.
Caption: General Synthetic Workflow for Compound 4.
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4)
This protocol is adapted from the synthetic scheme described by Kumar et al.[1]
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.
Step 2: O-Alkylation and Cyclization
-
Dissolve methyl 2,3-dihydroxybenzoate in a suitable solvent (e.g., DMF).
-
Add potassium carbonate and 1,2-dibromoethane.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent in vacuo.
-
Dissolve the crude product in an organic solvent (e.g., DCM) and wash with aqueous acid and brine.
-
Dry the organic phase, filter, and evaporate the solvent to obtain methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate.
Step 3: Ester Hydrolysis
-
Dissolve the cyclized ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with aqueous HCl and extract the carboxylic acid product.
-
Dry and concentrate the organic extracts to yield 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylic acid.
Step 4: Amidation
-
Convert the carboxylic acid to the final carboxamide using a standard mixed-anhydride method.
-
This typically involves activation of the carboxylic acid followed by reaction with an ammonia source.
-
Purify the final product, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4), by chromatography.
Protocol 2: In Vitro PARP1 Inhibition Assay
This is a general protocol for determining the IC50 values of the synthesized compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., Olaparib)
-
Assay buffer
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
In a separate plate, prepare serial dilutions of the test compounds and the positive control.
-
Add the PARP1 enzyme, activated DNA, and the inhibitor solution to the histone-coated wells.
-
Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add the anti-PAR antibody-HRP conjugate and incubate.
-
Wash the wells again.
-
Add the HRP substrate (TMB) and incubate until color develops.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. All compounds should be assayed in triplicate.[1]
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Acylation Reactions with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of acylation reactions utilizing 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, a versatile reagent in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and drug development. The protocols detailed below are based on established chemical principles and analogous reactions, offering a foundational guide for the synthesis of novel amides and esters incorporating the 2,3-dihydro-1,4-benzodioxine moiety.
Introduction
2,3-dihydro-1,4-benzodioxine and its derivatives are prevalent structural motifs in numerous biologically active compounds. The introduction of an acyl group via this compound allows for the facile creation of amide and ester linkages, providing a straightforward strategy for the synthesis of compound libraries for screening and lead optimization. Acylation reactions with this reagent are typically high-yielding and proceed under mild conditions, making them amenable to a variety of substrates.
General Reaction Scheme
The fundamental acylation reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic carbonyl carbon of this compound, leading to the formation of a stable amide or ester bond, respectively, with the concurrent elimination of hydrogen chloride. A base is typically employed to neutralize the HCl byproduct.
DOT Script for the General Acylation Reaction:
The Pivotal Role of 2,3-dihydro-1,4-benzodioxine Derivatives in Antihypertensive Drug Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of potent antihypertensive agents, particularly those belonging to the quinazoline class of alpha-1 adrenergic receptor antagonists, frequently employs derivatives of 2,3-dihydro-1,4-benzodioxine as key building blocks. While the specific reagent 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride is noted, extensive literature and patent filings highlight the predominant use of its isomer, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid , in the synthesis of widely used drugs such as Doxazosin. This document provides detailed application notes and protocols for the synthesis of such antihypertensive agents, focusing on the well-established pathway involving the 2-carboxylic acid derivative.
The general synthetic strategy involves the coupling of the 2,3-dihydro-1,4-benzodioxine moiety with a substituted quinazoline core, often via a piperazine linker. The resulting compounds are potent and selective antagonists of alpha-1 adrenergic receptors, which are crucial in regulating vascular smooth muscle tone. By blocking these receptors, these drugs induce vasodilation, leading to a reduction in blood pressure.[1][2]
Data Presentation
Table 1: Key Reactants and Intermediates in Doxazosin Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Reference |
| 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | C₉H₈O₄ | 180.16 | Key starting material for the benzodioxine moiety | |
| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Activating agent for the carboxylic acid | [3] |
| 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | C₁₄H₁₉N₅O₂ | 289.33 | Quinazoline core with piperazine linker | [3] |
| Doxazosin | C₂₃H₂₅N₅O₅ | 451.48 | Final active pharmaceutical ingredient (API) | [4] |
Table 2: Representative Yields in Doxazosin Synthesis
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| Condensation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Doxazosin Base | ~99.4% (purity) | [3] |
| Synthesis of 1-(1,4-benzodioxan-2-formyl)piperazine from 1,4-benzodioxan-2-methyl-formiate and piperazine | 1,4-benzodioxan-2-methyl-formiate, piperazine | 1-(1,4-benzodioxan-2-formyl)piperazine | 68.5% | [5] |
| Condensation of 1-(1,4-benzodioxan-2-formyl)piperazine with 6,7-dimethoxy-2-chloro-4-amino quinazoline | 1-(1,4-benzodioxan-2-formyl)piperazine, 6,7-dimethoxy-2-chloro-4-amino quinazoline | Doxazosin HCl | 88% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Doxazosin Base via an Activated Carboxylic Acid Intermediate
This protocol is adapted from patent literature and describes a common method for synthesizing Doxazosin.[3][6]
Step 1: Activation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
-
In a suitable reaction vessel, dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Stir the solution at room temperature (20-25°C) until the solid is completely dissolved.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.05-1.1 equivalents) to the solution portion-wise while maintaining the temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 2 hours to form the activated imidazolide intermediate.
Step 2: Condensation with the Quinazoline Moiety
-
In a separate reaction vessel, prepare a slurry of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.9 equivalents) in anhydrous THF.
-
Stir the slurry at room temperature.
-
Slowly add the solution of the activated imidazolide intermediate from Step 1 to the slurry of the quinazoline derivative over a period of 2-2.5 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
After the reaction is complete, the resulting mixture can be worked up. A typical workup involves filtering the reaction mixture, concentrating the solvent under reduced pressure, and purifying the crude product.
Step 3: Purification
-
The solid residue obtained after solvent removal is triturated with a suitable solvent like acetone and refluxed for 2 hours.
-
Cool the slurry to room temperature and filter the solid product.
-
Wash the product with the same solvent and dry it under reduced pressure to obtain Doxazosin base.
Mandatory Visualization
Caption: Synthetic workflow for Doxazosin.
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Doxazosin.
References
- 1. drugs.com [drugs.com]
- 2. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 6. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
Developing Drug Candidates with the 1,4-Benzodioxane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active compounds. Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive template for designing molecules that can interact with high specificity and affinity with various biological targets. This versatility has led to the development of 1,4-benzodioxane-containing compounds with a broad spectrum of therapeutic potential, including anticancer, antibacterial, and neurological applications.
These application notes provide a comprehensive overview of the development of drug candidates featuring the 1,4-benzodioxane scaffold. Included are summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.
Biological Activities and Quantitative Data
Compounds incorporating the 1,4-benzodioxane scaffold have demonstrated significant activity against a range of biological targets. Notably, they have been investigated as inhibitors of enzymes crucial for cancer cell survival and bacterial proliferation, as well as modulators of various receptors. The following table summarizes key quantitative data for representative 1,4-benzodioxane derivatives.
| Compound Class | Target | Compound Example | IC50 / GI50 | Ki | Cell Line / Assay Conditions | Reference |
| Hydrazone Derivatives | mTOR Kinase | Compound 7e | 5.47 µM (IC50) | - | In vitro enzyme inhibition assay | [1] |
| Melanoma | Compound 7e | 0.20 µM (GI50) | - | MDA-MB-435 cell line | [1] | |
| Melanoma | Compound 7e | 0.46 µM (GI50) | - | M14 cell line | [1] | |
| Melanoma | Compound 7e | 0.57 µM (GI50) | - | SK-MEL-2 cell line | [1] | |
| Melanoma | Compound 7e | 0.27 µM (GI50) | - | UACC-62 cell line | [1] | |
| Carboxamide Derivatives | PARP1 | Compound 4 | 5.8 µM (IC50) | - | Recombinant PARP1 enzyme assay | [2] |
| PARP1 | Compound 10 | 0.88 µM (IC50) | - | Recombinant PARP1 enzyme assay | [2] | |
| PARP1 | Compound 49 | 0.082 µM (IC50) | - | Recombinant PARP1 enzyme assay | [2] | |
| Thiazolidinedione Piperazine Derivatives | E. coli FabH | Compound 22 | 60 nM (IC50) | - | In vitro enzyme inhibition assay | [3] |
| Cinnamaaldehyde Hydrazone Derivatives | E. coli FabH | Compound 21 | 3.5 µM (IC50) | - | In vitro enzyme inhibition assay | [3] |
| Phenylpiperazine Derivatives | COX-2 | Compound 48 | 0.12 µM (IC50) | - | In vitro enzyme inhibition assay | [3] |
| COX-1 | Compound 48 | 8.35 µM (IC50) | - | In vitro enzyme inhibition assay | [3] | |
| 8-aza-bicyclo[3.2.1]octan-3-ol Derivatives | 5-HT1A Receptor | Compound 16 (R=Me, Ar=3-benzothiophene) | 10-20 nM (Antagonism IC50) | 1.6 nM | Radioligand binding assay | [3] |
| Benzamide Derivatives | FtsZ | - | MICs < 0.1 µg/mL | - | B. subtilis | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of drug candidates. This section provides protocols for the synthesis of key 1,4-benzodioxane derivatives and for essential biological assays.
Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs[7][8]
This protocol describes a six-step synthesis starting from gallic acid.
Step 1: Esterification of Gallic Acid
-
Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[5]
Step 2: Formation of the 1,4-Benzodioxane Ring
-
The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of K2CO3 in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.[5]
Step 3: Sulfide Derivative Formation
-
The product from Step 2 is reacted with various mercaptans to yield sulfide derivatives.[5]
Step 4: Hydrolysis of the Methyl Ester
-
The methyl ester of the sulfide derivative is hydrolyzed to the corresponding carboxylic acid using a base.[5]
Step 5: Formation of the Acid Chloride
-
The carboxylic acid is converted to the acid chloride using oxalyl chloride.[5]
Step 6: Amide Formation
-
The acid chloride is reacted with various primary and secondary amines to yield the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[5]
Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives via Wolff-Kishner Reaction[3]
This protocol outlines the synthesis of hydrazone derivatives, which have shown potent anticancer activity.
-
The general synthesis involves the condensation of a 1,4-benzodioxane derivative containing a carbonyl group with hydrazine hydrate.
-
The resulting hydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. This reduces the carbonyl group to a methylene group, but in the context of forming the final hydrazone derivatives for screening, the intermediate hydrazones are the target compounds. The term "Wolff-Kishner reaction" in the source may refer to the formation of the hydrazone intermediate.[1]
In Vitro mTOR Kinase Inhibition Assay[3][9]
This assay is used to determine the inhibitory activity of compounds against the mTOR kinase.
-
Reaction Setup: In a kinase buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2), combine the active mTOR enzyme (e.g., 250 ng) and the substrate (e.g., 1 µg of inactive S6K protein).[6]
-
Inhibitor Addition: Add the 1,4-benzodioxane test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP (e.g., 100 µmol/L final concentration).[6]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[6]
-
Termination and Detection: Stop the reaction and detect the phosphorylation of the substrate (e.g., S6K) by Western blotting using a phospho-specific antibody. The reduction in phosphorylation corresponds to the inhibitory activity of the compound.[6]
PARP-1 Inhibition Assay[4]
This assay evaluates the ability of compounds to inhibit the activity of PARP-1.
-
A recombinant PARP-1 enzyme assay is utilized.[2]
-
The assay measures the incorporation of biotinylated NAD+ into histone proteins, which is catalyzed by PARP-1 in the presence of activated DNA.
-
The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
The reduction in the chemiluminescent signal in the presence of the test compound indicates its inhibitory potency.
FtsZ Polymerization Assay[6]
This assay is used to screen for antibacterial compounds that target the bacterial cell division protein FtsZ.
-
Principle: The polymerization of FtsZ into protofilaments can be monitored by light scattering.
-
Reaction Mixture: Prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer.
-
Inhibitor Addition: Add the 1,4-benzodioxane test compound at various concentrations.
-
Initiation: Initiate polymerization by adding GTP.
-
Detection: Monitor the increase in light scattering over time using a spectrophotometer or a dedicated light scattering instrument. A decrease in the rate and extent of light scattering indicates inhibition of FtsZ polymerization.
Cell-Based Assays
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-435) with the 1,4-benzodioxane compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Cell Treatment: Treat cancer cells with the test compound.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
This protocol outlines a general procedure for evaluating the in vivo efficacy of a 1,4-benzodioxane derivative against skin cancer.
-
Animal Model: Use an appropriate mouse model, such as immunodeficient mice bearing human melanoma xenografts (e.g., MDA-MB-435).
-
Tumor Induction: Subcutaneously inject cancer cells into the flanks of the mice.
-
Treatment: Once tumors are established, administer the test compound (e.g., intraperitoneally at a specific dose and schedule).[1]
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action of drug candidates and the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. aacrjournals.org [aacrjournals.org]
Protecting Group Strategies for 2,3-Dihydro-1,4-benzodioxine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2,3-dihydro-1,4-benzodioxine derivatives. The selective protection of the catechol moiety and other functional groups is critical for achieving high yields and chemo-selectivity in multi-step synthetic routes.
Introduction to Protecting Group Strategies
The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in numerous biologically active compounds. Its synthesis and subsequent functionalization often require the use of protecting groups to mask reactive sites, particularly the 1,2-diol (catechol) precursor. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. This guide details the application of common protecting groups for the catechol unit and other functionalities frequently encountered on the benzodioxine ring system.
A general workflow for employing protecting groups in the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives involves the protection of a substituted catechol, followed by the formation of the dihydrodioxane ring, subsequent reactions on other parts of the molecule, and finally, deprotection.
Caption: General workflow for synthesis involving catechol protection.
Protecting Groups for the Catechol Moiety
The protection of the vicinal diol of a catechol is paramount before undertaking many synthetic transformations. The most common strategies involve the formation of cyclic acetals or ketals, or the derivatization of both hydroxyl groups.
Acetonide (Isopropylidene Ketal) Protection
Acetonide protection is a widely used strategy due to the stability of the resulting isopropylidene ketal to basic and weakly acidic conditions, and its straightforward removal under moderately acidic conditions.[1][2]
Table 1: Acetonide Protection and Deprotection of Catechols
| Step | Reagent(s) | Solvent(s) | Typical Conditions | Typical Yield (%) | Reference(s) |
| Protection | 2,2-Dimethoxypropane, p-TsOH | Benzene | Reflux | 83-95% | [1][3] |
| Deprotection | Trifluoroacetic acid, H₂O | Dichloromethane | Room Temperature, 12 h | Quantitative | [2][4] |
| Deprotection | Aqueous HCl | THF or Methanol | Heating | - | [5] |
| Deprotection | ZrCl₄ | Isopropanol | Reflux | High | [6][7] |
Protocol 1: Acetonide Protection of a Catechol Derivative (e.g., L-DOPA) [3]
-
To a solution of the N,C-protected catechol (e.g., Phthaloyl-L-DOPA-OMe) in anhydrous benzene, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture with a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to yield the acetonide-protected catechol.
Protocol 2: Deprotection of a Catechol Acetonide [2]
-
Dissolve the acetonide-protected compound in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v).
-
Stir the solution at room temperature for 12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected catechol.
Benzylidene Acetal Protection
Benzylidene acetals are another common choice for protecting 1,2- and 1,3-diols. They are stable to a wide range of non-acidic reagents and can be removed under acidic conditions or by hydrogenolysis.[8][9]
Table 2: Benzylidene Acetal Protection and Deprotection of Diols
| Step | Reagent(s) | Solvent(s) | Typical Conditions | Typical Yield (%) | Reference(s) |
| Protection | Benzaldehyde dimethyl acetal, Cu(OTf)₂ | Acetonitrile | Room Temperature, 1 h | High | [8][9] |
| Deprotection | 10% Pd/C, Triethylsilane | Methanol | Room Temperature, 30-60 min | Excellent | [8] |
| Deprotection | Iodine, Triethylsilane | Acetonitrile | 0-5 °C, 10-30 min | High | [8] |
Protocol 3: Benzylidene Acetal Protection of a Diol [8][9]
-
To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 equivalents).
-
Add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete (typically within 1 hour), quench the catalyst with triethylamine.
-
Concentrate the mixture and purify the crude product by silica gel chromatography.
Protocol 4: Deprotection of a Benzylidene Acetal by Catalytic Transfer Hydrogenation [8]
-
To a solution of the benzylidene acetal in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%).
-
To this suspension, add triethylsilane (3.0 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC (typically complete within 30-60 minutes).
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Combine the filtrates, concentrate under reduced pressure, and purify by silica gel chromatography if necessary.
Methoxymethyl (MOM) Ether Protection
MOM ethers are stable to a variety of nucleophilic and basic conditions and are typically removed with acid.[4][10]
Table 3: MOM Ether Protection and Deprotection of Phenols
| Step | Reagent(s) | Solvent(s) | Typical Conditions | Typical Yield (%) | Reference(s) |
| Protection | MOM-Cl, DIPEA | Dichloromethane | 0 °C to Room Temp., 16 h | High | [4][10] |
| Deprotection | Trifluoroacetic acid | Dichloromethane | Room Temperature, 12 h | High | [4] |
| Deprotection | TMSOTf, 2,2'-Bipyridyl | Acetonitrile | Room Temperature | Good to High | [10] |
Protocol 5: MOM Protection of a Phenol [4]
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol and N,N-Diisopropylethylamine (DIPEA, 4.0 equivalents) in dichloromethane.
-
Cool the solution to 0 °C and add freshly distilled methoxymethyl chloride (MOM-Cl, 3.0 equivalents) dropwise.
-
Add sodium iodide (0.5 equivalents) and allow the mixture to warm to room temperature, stirring for 16 hours.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography.
Protocol 6: Deprotection of a MOM Ether [4]
-
Dissolve the MOM-protected compound in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v) at room temperature.
-
Stir the suspension for 12 hours, monitoring by TLC.
-
Dilute with dichloromethane and neutralize with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected phenol.
Orthogonal Protecting Group Strategies
In complex syntheses, the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, is crucial. For instance, an acetonide (acid-labile) could be used to protect the catechol, while a base-labile or hydrogenation-labile group protects another functionality on the molecule.
Caption: Decision tree for selecting orthogonal protecting groups.
Protecting Groups for Other Functional Groups on the 2,3-Dihydro-1,4-benzodioxine Scaffold
Derivatives of 2,3-dihydro-1,4-benzodioxine may possess other reactive functional groups on the aromatic ring that require protection during synthesis.
Amino Group Protection
Amino-substituted benzodioxines are common synthetic targets. The amino group is typically protected as a carbamate.
-
Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA).
-
Cbz (Carbobenzyloxy): Introduced using benzyl chloroformate (Cbz-Cl) and removed by catalytic hydrogenolysis.
Carboxyl Group Protection
Carboxylic acid functionalities can be protected as esters.
-
Methyl or Ethyl Esters: Formed by Fischer esterification and removed by acid or base-catalyzed hydrolysis.
-
Benzyl Esters: Introduced using benzyl alcohol and an acid catalyst, and deprotected by hydrogenolysis.
Formyl Group (Aldehyde) Protection
The formyl group is often protected as a cyclic acetal.
-
1,3-Dioxolane or 1,3-Dioxane: Formed by reacting the aldehyde with ethylene glycol or 1,3-propanediol, respectively, under acidic conditions. Deprotection is achieved by acid-catalyzed hydrolysis.[11]
By carefully selecting from these protecting group strategies, researchers can effectively plan and execute complex syntheses of 2,3-dihydro-1,4-benzodioxine derivatives for applications in drug discovery and materials science.
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetonides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a three-step process commencing with the esterification of 2,3-dihydroxybenzoic acid, followed by a cyclization to form the 1,4-benzodioxane ring, and culminating in the conversion of the resulting carboxylic acid to the final acyl chloride. This guide includes comprehensive experimental procedures, quantitative data presented in tabular format for clarity, and safety precautions necessary for handling the reagents involved.
Introduction
2,3-Dihydro-1,4-benzodioxine derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The title compound, this compound, is a reactive intermediate that allows for the introduction of the benzodioxane moiety into a variety of molecular structures, making it a valuable building block for drug discovery and development. The following protocols are designed to be scalable for pilot plant and large-scale laboratory synthesis.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three-step reaction pathway:
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
This initial step involves the Fischer esterification of 2,3-dihydroxybenzoic acid to protect the carboxylic acid functionality.
Protocol:
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at a controlled temperature.
-
Reflux the reaction mixture for 12 hours.
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with a sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,3-dihydroxybenzoate as a white powder.
| Reagent/Parameter | Molar Ratio/Condition |
| 2,3-Dihydroxybenzoic Acid | 1.0 eq |
| Methanol | Solvent |
| Concentrated Sulfuric Acid | Catalytic |
| Reaction Temperature | Reflux |
| Reaction Time | 12 hours |
| Typical Yield | ~85% |
Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
This step forms the core 1,4-benzodioxane ring structure through a Williamson ether synthesis.
Protocol:
-
To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide (DMF), add 1,2-dibromoethane.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
| Reagent/Parameter | Molar Ratio/Condition |
| Methyl 2,3-dihydroxybenzoate | 1.0 eq |
| 1,2-Dibromoethane | 1.05 eq |
| Potassium Carbonate | 1.1 eq |
| Dimethylformamide (DMF) | Solvent |
| Reaction Temperature | Reflux |
| Reaction Time | 10 hours |
| Typical Yield | High |
Step 3: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Protocol:
-
A mixture of methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, lithium hydroxide, and water in tetrahydrofuran (THF) is stirred at room temperature for 10 hours.
-
After the removal of the solvent under vacuum, the reaction mixture is diluted with ethyl acetate and extracted with water.
-
The aqueous extract is then acidified using 2N aqueous hydrochloric acid solution followed by extraction with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
| Reagent/Parameter | Molar Ratio/Condition |
| Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | 1.0 eq |
| Lithium Hydroxide | 2.0 eq |
| Tetrahydrofuran (THF)/Water | Solvent |
| Reaction Temperature | Room Temperature |
| Reaction Time | 10 hours |
| Typical Yield | High |
Step 4: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.
Protocol:
-
In a well-ventilated fume hood, charge a dry, inert-atmosphere reactor with 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and an inert solvent such as toluene (optional, the reaction can also be run neat).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure. An azeotropic distillation with toluene can be employed to ensure complete removal of thionyl chloride.
-
The crude this compound can be purified by vacuum distillation.
| Reagent/Parameter | Molar Ratio/Condition |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid | 1.0 eq |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 eq |
| Toluene (optional) | Solvent |
| N,N-Dimethylformamide (DMF) (optional) | Catalytic |
| Reaction Temperature | Reflux (70-80°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | High |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory. An emergency shower and eyewash station should be readily accessible.
-
1,2-Dibromoethane: This reagent is a suspected carcinogen and should be handled with appropriate care in a fume hood.
-
Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Handle with care and appropriate PPE.
-
General Precautions: All reactions should be conducted in appropriately sized equipment with adequate stirring and temperature control. Ensure that all glassware is dry before use, especially in the final step involving thionyl chloride.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis.
Application Notes and Protocols for the Analytical Characterization of 2,3-dihydro-1,4-benzodioxine-5-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and analytical characterization of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride and its derivatives. This class of compounds holds significant potential in medicinal chemistry, with demonstrated activity as PARP1 inhibitors and modulators of adrenergic and serotonin receptors.
Synthesis
The synthesis of this compound derivatives commences with the formation of the core benzodioxane structure, followed by the generation of the reactive carbonyl chloride moiety.
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid
The precursor carboxylic acid can be synthesized from 2,3-dihydroxybenzoic acid through a two-step process involving esterification and subsequent cyclization.
Experimental Protocol:
-
Esterification of 2,3-dihydroxybenzoic acid:
-
To a solution of 2,3-dihydroxybenzoic acid (1 eq) in methanol, add concentrated sulfuric acid catalytically.
-
Reflux the mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield methyl 2,3-dihydroxybenzoate.
-
-
Cyclization to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate:
-
To a suspension of methyl 2,3-dihydroxybenzoate (1 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1 eq).
-
Stir the reaction mixture at reflux for 10 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the cyclized ester.
-
-
Hydrolysis to 2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid:
-
Hydrolyze the methyl ester using lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Stir at room temperature for 10 hours.
-
Acidify the reaction mixture with 2N HCl and extract the carboxylic acid with ethyl acetate.
-
Synthesis of this compound
The carboxylic acid is then converted to the highly reactive acyl chloride, a key intermediate for the synthesis of various derivatives.
Experimental Protocol:
-
Chlorination of the Carboxylic Acid:
-
Suspend 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1 eq) in an inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound.
-
The product is often used immediately in subsequent reactions due to its reactivity.
-
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure, purity, and properties of the synthesized compounds.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Table 1: Representative ¹H and ¹³C NMR Data for a 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative[1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide NH₂ | 7.62 (s, 1H), 7.48 (s, 1H) | - |
| Aromatic CH | 7.34 (dd, J=7.9, 1.8 Hz, 1H) | 123.64 |
| Aromatic CH | 6.98 (dd, J=8.0, 1.7 Hz, 1H) | 120.41 |
| Aromatic CH | 6.87 (t, J=7.9 Hz, 1H) | 119.53 |
| O-CH₂ | 4.37-4.35 (m, 2H) | 64.49 |
| O-CH₂ | 4.28-4.26 (m, 2H) | 63.55 |
| C=O | - | 165.87 |
| Aromatic C | - | 143.56, 141.91, 122.27 |
Note: Data is for the corresponding carboxamide. The carbonyl chloride will exhibit different chemical shifts, particularly for the carbonyl carbon and adjacent protons.
Experimental Protocol (NMR):
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software to determine chemical shifts, coupling constants, and integration.
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational band is the carbonyl stretch of the acyl chloride.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Acyl Chloride) | 1785 - 1750 (strong) |
| C-O-C (Aromatic Ether) | 1275 - 1200, 1075 - 1020 |
| C-Cl | 800 - 600 |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 2990 - 2850 |
Experimental Protocol (FTIR):
-
Acquire the FTIR spectrum of the neat compound using a diamond ATR accessory or as a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.
Expected Fragmentation Pattern:
The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (•Cl) to form an acylium ion [M-Cl]⁺, which is often the base peak. Further fragmentation of the benzodioxine ring can also be observed.
Experimental Protocol (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., HP-5MS) and temperature program to achieve separation.
-
Acquire mass spectra in the EI mode.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compounds and for separating mixtures of derivatives.
Experimental Protocol (HPLC):
-
System: Agilent 1100 HPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O, Cl) in the compound, which is used to confirm the empirical formula.
Table 3: Theoretical Elemental Composition of C₉H₇ClO₃
| Element | Percentage |
| Carbon (C) | 54.43% |
| Hydrogen (H) | 3.55% |
| Chlorine (Cl) | 17.85% |
| Oxygen (O) | 24.17% |
Experimental Protocol (Elemental Analysis):
-
Submit a pure, dry sample (typically 2-5 mg) to an analytical laboratory for combustion analysis.
-
Compare the experimentally determined percentages with the theoretical values.
Biological Activity and Signaling Pathways
Derivatives of 2,3-dihydro-1,4-benzodioxine have shown promising biological activities, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP1) and modulation of adrenergic and serotonin receptors.
PARP1 Inhibition
PARP1 is a key enzyme in the DNA damage response pathway. Its inhibition is a validated strategy in cancer therapy.
References
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a reactive chemical intermediate. While direct and widespread applications in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. This document provides an overview of the synthesis of this reagent and explores its potential, hypothetical applications in the creation of novel agrochemical candidates, drawing parallels from established synthetic routes for existing pesticides. The protocols provided are based on standard chemical transformations and are intended to serve as a foundational guide for research and development in this area.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural component in a range of pharmacologically active compounds, valued for its conformational rigidity and ability to interact with various biological targets. In the agrochemical sector, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is a constant pursuit. The incorporation of unique scaffolds like the 2,3-dihydro-1,4-benzodioxine moiety could lead to the development of new classes of herbicides, fungicides, and insecticides. This compound, as a reactive acylating agent, represents a versatile starting material for the synthesis of a library of derivatives, such as amides and esters, which are common functional groups in many pesticides.
Synthesis of this compound
The synthesis of the title compound originates from its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
A common route to 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves the alkylation of a dihydroxybenzoic acid derivative.
Experimental Protocol:
-
Esterification of 2,3-dihydroxybenzoic acid: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) at 5 °C. Reflux the mixture for 12 hours. After cooling, concentrate the solution under vacuum. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield methyl 2,3-dihydroxybenzoate.
-
Cyclization: To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq). Stir the reaction mixture under reflux for 10 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, dilute the mixture with water and extract with ethyl acetate. Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to yield methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
-
Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide.
Preparation of this compound
The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent.
Experimental Protocol:
-
To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
Synthesis Workflow
Caption: Synthetic route to this compound.
Hypothetical Applications in Agrochemical Synthesis
The following sections outline potential, yet currently undocumented, applications of this compound in the synthesis of novel agrochemicals. These are proposed synthetic routes based on established chemical principles for creating active ingredients with amide and ester functionalities.
Synthesis of Novel Amide-Type Fungicides or Herbicides
Many successful fungicides and herbicides, such as boscalid and propanil, are based on an amide linkage. The reaction of this compound with various anilines or other amines could yield novel candidates in this class.
Proposed Reaction Scheme:
Caption: Proposed synthesis of novel amide-based agrochemicals.
Experimental Protocol (General):
-
Dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hypothetical Data Table for Synthesized Amide Derivatives:
| Compound ID | Substituted Aniline Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| AG-AM-01 | 2-Fluoroaniline | C₁₅H₁₂FNO₃ | 85 | 155-157 |
| AG-AM-02 | 4-Chloro-2-methylaniline | C₁₆H₁₄ClNO₃ | 82 | 168-170 |
| AG-AM-03 | 3,4-Dichloroaniline | C₁₅H₁₁Cl₂NO₃ | 88 | 180-182 |
Synthesis of Novel Ester-Type Insecticides or Herbicides
Ester-containing compounds are another significant class of agrochemicals, including many pyrethroid insecticides and phenoxy herbicides. The esterification of various alcohols or phenols with this compound could lead to new bioactive molecules.
Proposed Reaction Scheme:
Caption: Proposed synthesis of novel ester-based agrochemicals.
Experimental Protocol (General):
-
Dissolve the alcohol or phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with water, dilute copper sulfate solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Hypothetical Data Table for Synthesized Ester Derivatives:
| Compound ID | Alcohol/Phenol Used | Molecular Formula | Yield (%) | Physical State |
| AG-ES-01 | 4-Nitrophenol | C₁₅H₁₁NO₆ | 90 | Yellow Solid |
| AG-ES-02 | Cyclohexanol | C₁₅H₁₈O₄ | 78 | Colorless Oil |
| AG-ES-03 | 2,4-Dichlorophenol | C₁₅H₁₀Cl₂O₄ | 85 | White Solid |
Conclusion and Future Directions
While this compound is not a widely cited precursor in agrochemical synthesis to date, its potential as a building block for novel pesticides should not be overlooked. The synthetic protocols and hypothetical examples provided herein offer a starting point for the exploration of new chemical space in the search for next-generation agrochemicals. Future research should focus on the synthesis of a diverse library of amide and ester derivatives and their subsequent screening for herbicidal, fungicidal, and insecticidal activity. Structure-activity relationship (SAR) studies will be crucial in optimizing the biological performance of these novel compounds.
Troubleshooting & Optimization
Technical Support Center: 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help improve reaction yields and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound from its corresponding carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acyl Chloride | 1. Incomplete reaction. 2. Degradation of the product. 3. Impure starting material. 4. Ineffective chlorinating agent. | 1. Increase reaction time or temperature (e.g., reflux at 70-80°C for 4 hours when using thionyl chloride).[1] Consider adding a catalytic amount of N,N-dimethylformamide (DMF). 2. Ensure strictly anhydrous (moisture-free) conditions, as acyl chlorides readily hydrolyze back to the carboxylic acid.[2] Use freshly distilled solvents and reagents. 3. Verify the purity of the 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid via melting point or NMR spectroscopy. 4. Use a fresh bottle of thionyl chloride or oxalyl chloride. Consider using oxalyl chloride with a catalytic amount of DMF for a milder, more selective reaction. |
| Product is Contaminated with Starting Material | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. | 1. Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. 2. Monitor the reaction progress using thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Dark Brown or Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Presence of impurities that are leading to side reactions. | 1. Maintain the recommended reaction temperature. If using thionyl chloride, reflux gently. 2. Ensure the starting carboxylic acid is pure. Recrystallize if necessary. |
| Difficulty in Isolating the Product | 1. The product is hydrolyzing during workup. 2. The product is a low-melting solid or an oil. | 1. Avoid aqueous workups. After the reaction, remove the excess chlorinating agent and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step. 2. If purification is necessary, consider short-path distillation under high vacuum or crystallization from a non-polar, anhydrous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most common and direct method is the reaction of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1]
Q2: My reaction with thionyl chloride is sluggish. How can I speed it up?
A2: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. The DMF reacts with the thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent. Gentle heating or refluxing the reaction mixture can also increase the reaction rate.[1]
Q3: Why are anhydrous conditions so critical for this reaction?
A3: this compound, like most acyl chlorides, is highly reactive towards water. Any moisture present in the reaction flask, solvents, or reagents will lead to the hydrolysis of the acyl chloride back to the starting carboxylic acid, thereby reducing the yield.
Q4: How can I confirm that my reaction has gone to completion?
A4: You can monitor the reaction's progress by taking small aliquots and analyzing them by infrared (IR) spectroscopy. The disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp carbonyl (C=O) stretch of the acyl chloride (around 1780-1815 cm⁻¹) indicates the completion of the reaction.
Q5: Is it always necessary to purify the this compound?
A5: Not always. Due to its reactivity and potential for degradation during purification, the crude acyl chloride is often used immediately in the subsequent reaction step after removing the excess chlorinating agent and solvent under vacuum. If the subsequent reaction is sensitive to any impurities, purification by distillation or crystallization may be required.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
The starting material can be synthesized from 2,3-dihydroxybenzoic acid.
-
Esterification: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.[2]
-
Cyclization: To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in DMF, add 1,2-dibromoethane (1.0 eq).
-
Stir the reaction mixture under reflux for 10 hours.[2]
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to get methyl 2,3-dihydrobenzo[b][3]dioxine-5-carboxylate.
-
Hydrolysis: Stir the methyl ester (1.0 eq) with lithium hydroxide (2.0 eq) in a mixture of tetrahydrofuran and water at room temperature for 10 hours.
-
Remove the THF under vacuum, dilute with water, and wash with ethyl acetate.
-
Acidify the aqueous layer with 2N HCl and extract the product with ethyl acetate.
-
Dry the combined organic extracts and evaporate the solvent to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.[2]
Protocol 2: Synthesis of this compound
This protocol uses thionyl chloride as the chlorinating agent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), place 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents), either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) for 4 hours.[1] The reaction should be carried out in a well-ventilated fume hood.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, followed by evaporation under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure all traces of SOCl₂ are removed.
-
The resulting crude this compound is typically a solid or oil and can be used directly for the next synthetic step.
Visualizations
Reaction Pathway
Caption: Synthesis pathway from 2,3-dihydroxybenzoic acid to the target acyl chloride.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low reaction yields.
References
- 1. 4442-53-9 | 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Technical Support Center: Acylation Reactions with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions for managing hydrogen chloride (HCl) byproduct in acylation reactions utilizing 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride. Efficient neutralization and removal of HCl are critical for maximizing reaction yield, preventing degradation of sensitive molecules, and ensuring product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during acylation reactions and subsequent workup due to the generation of HCl.
| Issue | Potential Cause Related to HCl | Recommended Solution(s) |
| Low or No Yield | Protonation of Nucleophile: The generated HCl can protonate basic nucleophiles (e.g., amines), forming their non-nucleophilic ammonium salts. This effectively removes the nucleophile from the reaction, leading to a stalled or incomplete reaction.[1] | Use of an Acid Scavenger: Add at least one equivalent of a non-nucleophilic base to the reaction mixture to neutralize HCl as it forms. Common choices include tertiary amines like triethylamine (TEA) or pyridine.[1][2] For highly acid-sensitive substrates, a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is recommended.[1] |
| Catalyst Inactivation (Friedel-Crafts): In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. HCl can be generated from the reaction of the catalyst with any trace water, leading to its deactivation.[3] | Ensure Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and fresh or newly opened reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Formation of Unexpected Byproducts or Product Degradation | Acid-Catalyzed Side Reactions: The acidic environment created by HCl can catalyze unwanted side reactions.[1] Acid-sensitive functional groups, such as certain protecting groups (e.g., Boc), acetals, or some heterocyclic rings, may be cleaved or degraded in the presence of strong acid.[1] | Optimize Reaction Conditions: In addition to using an appropriate acid scavenger, consider running the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of side reactions.[1] The choice of base is also crucial; a base that maintains a neutral to slightly basic pH throughout the reaction is ideal.[1] |
| Difficult Product Purification (Salt Contamination) | Formation of Amine Hydrochloride Salts: When a tertiary amine base is used as an HCl scavenger, it forms a hydrochloride salt (e.g., triethylammonium chloride). These salts may have some solubility in the organic solvent and can co-precipitate with the product or contaminate the crude material after solvent removal.[1] | Aqueous Workup: Perform an aqueous workup to remove the water-soluble ammonium salts. Wash the organic layer with water, a dilute aqueous base (e.g., saturated sodium bicarbonate solution), or a dilute acid (if the product is not acid-sensitive) to effectively partition the salt into the aqueous phase.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to manage HCl byproduct in acylation reactions with this compound?
A1: When this compound reacts with a nucleophile, one equivalent of HCl is produced. This acidic byproduct can lead to several issues:
-
Deactivation of Nucleophiles: If the nucleophile is a base (e.g., an amine), it will be protonated by HCl, rendering it non-nucleophilic and halting the reaction.[1]
-
Product Degradation: The product of the acylation may contain acid-sensitive functional groups that can be degraded by the presence of a strong acid like HCl.[1]
-
Catalysis of Side Reactions: The acidic conditions can promote unwanted side reactions, leading to a complex mixture of products and reducing the yield of the desired compound.[1]
Q2: What are the common methods for removing or neutralizing HCl byproduct?
A2: The most common methods involve the use of a base as an "acid scavenger" or physical removal of the gaseous HCl.
-
Tertiary Amine Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) and pyridine are frequently used. They react with HCl to form water-soluble hydrochloride salts, which can be removed during an aqueous workup.[1][2]
-
Inert Gas Sparging: For some applications, bubbling an inert gas (e.g., nitrogen) through the reaction mixture can physically remove the gaseous HCl as it is formed. This method avoids the formation of salt byproducts.
Q3: How do I choose the right acid scavenger for my reaction?
A3: The choice of acid scavenger depends on the specific reaction conditions and the nature of the reactants and products.
| Acid Scavenger | Advantages | Disadvantages | Best For |
| Triethylamine (TEA) | Inexpensive, effective. | Can sometimes be nucleophilic, forming a salt that can be difficult to remove. | General purpose acylation reactions where the nucleophile is not overly hindered. |
| Pyridine | Can also act as a nucleophilic catalyst in some reactions.[4][5] | Strong, unpleasant odor; can be more difficult to remove than TEA due to its higher boiling point. | Reactions where catalytic activity in addition to acid scavenging is beneficial. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's base) | Sterically hindered and highly non-nucleophilic. | More expensive than TEA or pyridine. | Reactions with sensitive substrates where nucleophilic catalysis by the scavenger is undesirable.[1] |
| Inert Gas Sparging | Avoids the formation of salt byproducts, simplifying purification. | May not be efficient for all reaction setups and scales. | Reactions where salt contamination is a significant issue and the reaction can be conducted in a system that allows for efficient gas flow. |
Q4: In a Friedel-Crafts acylation with this compound, is an additional base needed to scavenge HCl?
A4: In a typical Friedel-Crafts acylation, a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) is used. The product ketone forms a complex with the Lewis acid, which is then hydrolyzed during the aqueous workup. The HCl generated during the reaction is typically managed during this workup step by quenching the reaction mixture with ice and water, often in the presence of a concentrated acid like HCl to keep metal salts dissolved in the aqueous layer.[6][7] Therefore, an additional organic base is usually not added during the reaction itself.
Experimental Protocols
General Protocol for Acylation of an Amine with this compound using Triethylamine as an HCl Scavenger
This protocol provides a general procedure and should be adapted based on the specific properties of the amine being used.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with the organic solvent. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
Visualizations
Caption: General workflow for the acylation of an amine with HCl management.
Caption: Troubleshooting logic for low yield in acylation reactions.
References
preventing hydrolysis of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride to prevent its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to hydrolysis?
A1: this compound is an acyl chloride. Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1][2] The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent chlorine atom, making it extremely susceptible to attack by nucleophiles, including water.[1] This high reactivity makes it a valuable synthetic intermediate but also necessitates careful handling to prevent degradation.[1]
Q2: What is the chemical reaction that occurs during hydrolysis?
A2: Hydrolysis is a nucleophilic acyl substitution reaction where water attacks the carbonyl carbon.[2][3][4] This process readily occurs without a catalyst and results in the formation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and hydrochloric acid (HCl) as a byproduct.[3][4][5] The generated HCl gas can cause unwanted side reactions in subsequent experiments.[4]
Q3: What are the common signs that my this compound has started to hydrolyze?
A3: You may observe one or more of the following signs:
-
Fuming: The bottle may release white fumes when opened, which is HCl gas reacting with atmospheric moisture.[6]
-
Pungent Odor: A sharp, irritating odor of HCl will become noticeable.
-
Change in Appearance: The liquid may become cloudy or solids (the corresponding carboxylic acid) may precipitate out.
-
Poor Reactivity: The compound will show diminished reactivity in reactions where the acyl chloride is the key electrophile, leading to low yields.
Q4: What are the ideal storage conditions to prevent the hydrolysis of this compound?
A4: Proper storage is critical to maintaining the integrity of the compound. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7][8] | To displace atmospheric moisture and oxygen, preventing hydrolysis and other degradation pathways. |
| Temperature | Store in a cool, dry place.[5][7] Refrigeration (2-8°C) is often recommended. | Low temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Container | Keep in the original, tightly sealed container.[5][7] Consider sealing the cap with Parafilm® or electrical tape for an extra barrier.[6] | To prevent ingress of atmospheric moisture. |
| Location | A well-ventilated, dedicated corrosives cabinet is appropriate.[6][7] Store away from water, bases, and alcohols.[5] | To ensure safety and prevent accidental contact with incompatible materials that can accelerate degradation. |
Q5: How can I confirm the purity of my stored compound before use?
A5: Direct analysis is challenging due to the compound's reactivity.[9] The most reliable method is to convert the acyl chloride into a stable derivative, such as a methyl ester, and then analyze the product using High-Performance Liquid Chromatography (HPLC).[10] This allows for accurate quantification of the active acyl chloride. A quick qualitative check can also be performed using FT-IR spectroscopy to look for the characteristic carbonyl stretch of the acyl chloride and the absence of a broad O-H stretch indicative of the carboxylic acid impurity.[11]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| The bottle fumes upon opening. | The compound is reacting with moisture in the air.[6] | This indicates high reactivity. Immediately handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).[8] Purge the headspace of the bottle with dry nitrogen before resealing to extend its shelf life.[8] |
| My reaction yield is low, and the starting material was the limiting reagent. | The this compound has likely partially or fully hydrolyzed to the less reactive carboxylic acid. | Before your next experiment, verify the purity of the starting material using the Derivatization-HPLC Protocol provided below. If significant degradation is confirmed, use a fresh, unopened bottle of the reagent. Review and improve your storage and handling procedures based on the recommendations in this guide. |
| I see an unexpected, more polar spot on the TLC plate of my starting material. | This is very likely the hydrolysis product, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is significantly more polar than the parent acyl chloride. | Confirm the identity of the impurity. The presence of this byproduct may require you to either purify the acyl chloride before use or adjust your reaction stoichiometry to account for the lower concentration of the active reagent. |
Experimental Protocols
Protocol 1: Purity Assessment by Derivatization-HPLC
Objective: To quantify the percentage of active this compound by converting it to a stable methyl ester for HPLC analysis.
Methodology:
-
Sample Preparation: In a dry, inert atmosphere (glovebox or nitrogen-flushed vial), accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Derivatization:
-
Add 1.0 mL of anhydrous dichloromethane (DCM).
-
Add 0.5 mL of anhydrous methanol (MeOH).
-
Add 50 µL of triethylamine (TEA) to act as an HCl scavenger.
-
Seal the vial and let it stir at room temperature for 30 minutes to ensure complete conversion to the methyl ester.
-
-
Quenching & Dilution:
-
Add 5 mL of a 50:50 acetonitrile/water mixture to the vial.
-
Vortex thoroughly. The sample is now ready for HPLC analysis.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or 275 nm).[10]
-
Injection Volume: 10 µL.
-
-
Analysis: The percentage of active acyl chloride in the original sample is determined by comparing the peak area of the resulting methyl ester to that of a standard of the corresponding carboxylic acid (the main impurity).
Protocol 2: Qualitative Check by FT-IR Spectroscopy
Objective: To quickly and qualitatively assess the integrity of the acyl chloride.
Methodology:
-
Sample Preparation: In a fume hood with low humidity or in a glovebox, place a small drop of the this compound between two dry NaCl or KBr salt plates to create a thin film.
-
Data Acquisition: Immediately acquire the FT-IR spectrum.
-
Analysis:
-
Positive Indication (Good Quality): Look for a strong, sharp carbonyl (C=O) stretching peak characteristic of an acyl chloride, typically in the range of 1770-1815 cm⁻¹.
-
Negative Indication (Hydrolysis): The presence of a very broad absorption band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid O-H stretch) and a shift of the carbonyl peak to a lower wavenumber (~1700-1725 cm⁻¹) indicates significant hydrolysis.
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: A troubleshooting workflow for handling suspected carbonyl chloride degradation.
References
- 1. fiveable.me [fiveable.me]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Technical Support Center: Reactions of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with nucleophiles like primary amines or alcohols?
A1: The most prevalent side reaction is the hydrolysis of the acyl chloride to form the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This occurs when the acyl chloride reacts with residual water in the solvent or on the glassware. Another potential side reaction, particularly with amine nucleophiles, is the formation of a salt between the amine and the hydrogen chloride (HCl) byproduct of the primary reaction. This can reduce the amount of free amine available to react with the acyl chloride.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous (dry) conditions. This includes:
-
Using anhydrous solvents.
-
Drying all glassware in an oven before use.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly opened or properly stored reagents.
Q3: What is the purpose of adding a base, such as triethylamine or pyridine, to the reaction mixture when using an amine nucleophile?
A3: A non-nucleophilic base is added to act as an acid scavenger. It neutralizes the HCl that is generated as a byproduct of the reaction between the acyl chloride and the amine. This prevents the formation of an ammonium salt with your nucleophilic amine, ensuring that the amine remains available to react with the acyl chloride.
Q4: Can the 2,3-dihydro-1,4-benzodioxine ring system open or degrade under typical acylation conditions?
A4: The 2,3-dihydro-1,4-benzodioxine ring is generally stable under standard acylation conditions used for forming amides and esters. However, extreme conditions such as very high temperatures or the presence of strong Lewis acids or bases for prolonged periods could potentially lead to degradation, although this is not a commonly reported side reaction under typical synthetic protocols.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amide/Ester Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the acyl chloride | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. Conduct the reaction under an inert atmosphere. | Increased yield of the desired product and reduced formation of the carboxylic acid byproduct. |
| Incomplete reaction | Increase the reaction time or temperature moderately. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). | Drive the reaction to completion, thereby increasing the product yield. |
| Insufficient amount of base (for amine reactions) | Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. | Prevents the formation of amine hydrochloride salts, keeping the nucleophile available for reaction. |
| Poor nucleophilicity of the amine/alcohol | For weakly nucleophilic substrates, consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in small amounts. | Accelerates the rate of acylation, leading to higher yields in a shorter time. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting Step |
| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | NMR, IR (broad O-H stretch), LC-MS | Improve anhydrous conditions during the reaction. Purify the final product by column chromatography or recrystallization. An aqueous basic wash during workup can also remove the acidic impurity. |
| Unreacted starting materials (acyl chloride, nucleophile) | TLC, LC-MS, NMR | Ensure the reaction goes to completion. Use a slight excess of one reagent to consume the other. Purify by column chromatography. |
| Amine hydrochloride salt | Water solubility, NMR | Use a biphasic reaction system (e.g., Schotten-Baumann conditions) where the salt partitions into the aqueous phase. Perform an aqueous workup to remove the salt. |
Experimental Protocols
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is designed to minimize side reactions, particularly hydrolysis and amine salt formation.
-
Dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in a suitable anhydrous organic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Amide Synthesis.
Caption: Troubleshooting Low Yields.
Technical Support Center: Optimizing Esterification with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification reaction using 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the esterification of this compound?
The reaction involves the nucleophilic acyl substitution of an alcohol with this compound to form the corresponding ester and hydrochloric acid (HCl) as a byproduct.[1] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl produced.[2]
Q2: What are suitable solvents for this esterification reaction?
Aprotic solvents that do not react with the acyl chloride are recommended. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and have proven effective for similar reactions.[2]
Q3: Why is a base, such as triethylamine (TEA), necessary in this reaction?
The esterification reaction produces hydrochloric acid (HCl) as a byproduct.[1] The base neutralizes the HCl, preventing potential acid-catalyzed side reactions or degradation of acid-sensitive substrates. Triethylamine is a common choice as it is a non-nucleophilic base that will not compete with the alcohol in reacting with the acyl chloride.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[2] A suitable solvent system should be chosen to achieve good separation between the starting material (acyl chloride), the alcohol, and the ester product. The disappearance of the limiting reagent (typically the acyl chloride or the alcohol) indicates the completion of the reaction.
Q5: What are the common methods for purifying the final ester product?
Standard purification techniques for esters include:
-
Aqueous workup: Washing the reaction mixture with dilute acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.[3]
-
Column chromatography: To separate the ester from any remaining impurities.
-
Crystallization: If the ester is a solid, crystallization from a suitable solvent system can be an effective purification method.[4]
-
Distillation: For volatile esters, distillation can be used for purification.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[4] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Reagents: The acyl chloride may have degraded over time, or the alcohol may contain impurities. | - Use freshly prepared or recently purchased this compound. - Ensure the purity of the alcohol. | |
| 3. Insufficient Base: Incomplete neutralization of HCl can lead to side reactions. | - Use at least a stoichiometric equivalent of triethylamine or another suitable base. An excess (e.g., 1.1-1.5 equivalents) is often recommended.[2] | |
| 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Consider gently warming the reaction mixture (e.g., to 40 °C or reflux, depending on the solvent) to increase the reaction rate. | |
| Presence of Multiple Spots on TLC | 1. Incomplete Reaction: The starting materials are still present. | - Allow the reaction to stir for a longer period. - Consider increasing the reaction temperature. |
| 2. Side Reactions: Potential side products could include the hydrolyzed carboxylic acid or products from reactions with impurities. | - Ensure anhydrous conditions to minimize hydrolysis. - Purify the starting materials if necessary. - Isolate the main product using column chromatography. | |
| 3. Formation of Triethylamine Hydrochloride Salt: The salt formed between triethylamine and HCl can sometimes be visible on the TLC plate. | - This salt is typically removed during the aqueous workup. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Aqueous Workup: The product may be difficult to separate from the aqueous layer. | - Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite. |
| 2. Product is an Oil: The ester may not crystallize easily. | - Purify by column chromatography. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Protocol: Synthesis of an Ester
This protocol provides a general procedure for the esterification of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents).
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred alcohol solution at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and HCl)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by crystallization if the product is a solid.
-
General Reaction Workflow
References
troubleshooting low conversion rates in benzodioxine acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during benzodioxine acylation experiments.
Frequently Asked Questions (FAQs)
Q1: My benzodioxine acylation reaction is resulting in a low conversion rate. What are the primary factors I should investigate?
Low conversion rates in Friedel-Crafts acylation of benzodioxines can stem from several factors. The most critical areas to examine are the quality and handling of your reagents, especially the Lewis acid catalyst, and the reaction conditions. Key aspects include:
-
Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any exposure to atmospheric humidity can lead to deactivation, significantly reducing your conversion rate.[1][2]
-
Reagent Purity: The purity of the benzodioxine substrate and the acylating agent (acyl chloride or anhydride) is crucial. Impurities can inhibit the reaction.[1]
-
Reaction Temperature: The temperature can have a significant impact on the reaction rate and selectivity. Some reactions require heating to proceed efficiently, while for others, excessively high temperatures can lead to side reactions and decomposition.[2][3][4]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress is essential to determine the optimal duration.
Q2: How can I ensure my Lewis acid catalyst is active?
To ensure the activity of your Lewis acid catalyst, typically a hygroscopic powder like AlCl₃, follow these best practices:
-
Proper Storage: Always store Lewis acids in a desiccator to protect them from moisture.[1]
-
Use Fresh Reagent: Whenever possible, use a freshly opened container of the catalyst.[1]
-
Visual Inspection: An active catalyst should be a fine, free-flowing powder. If it appears clumpy or you notice a strong smell of HCl, it has likely been compromised by moisture and should not be used.[1]
Q3: I'm observing the formation of multiple products and by-products. How can I improve the selectivity of my reaction?
Poor selectivity in benzodioxine acylation often leads to the formation of undesired isomers or by-products. Here are some strategies to enhance selectivity:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. For instance, in some Friedel-Crafts acylations, non-polar solvents may favor one isomer, while more polar solvents favor another.[1]
-
Temperature Control: Reaction temperature can affect selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product. Conversely, in some cases, higher temperatures might be necessary to achieve the desired regioselectivity.[3]
-
Catalyst Selection: While AlCl₃ is a common choice, other Lewis acids such as zinc chloride (ZnCl₂), or solid acid catalysts might offer better selectivity for your specific substrate.[4][5][6] In a study on 1,3-benzodioxole acylation, the use of a heterogeneous catalyst, Zn-Aquivion, showed a conversion of 59% with a selectivity of 34% for the desired acylated product in batch reactions.[5]
Q4: Can the choice of acylating agent affect the conversion rate?
Yes, the choice between an acyl chloride and an acid anhydride can influence the reaction's success. Acyl chlorides are generally more reactive than anhydrides. In a study on the acylation of 1,3-benzodioxole, propanoyl chloride was found to be more reactive at a lower temperature (75 °C) than propionic anhydride, which showed no reaction at the same temperature.[5] However, the use of the more reactive acyl chloride also led to a higher amount of by-products.[5]
Q5: My benzodioxine substrate has other functional groups. Could this be the issue?
Yes, certain functional groups on the aromatic ring can interfere with Friedel-Crafts acylation. Strongly deactivating groups, such as nitro (NO₂) or cyano (CN), will make the ring less nucleophilic and hinder the reaction.[2] Groups with lone pairs of electrons, like amines (-NH₂) or hydroxyls (-OH), can coordinate with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates in benzodioxine acylation.
Data Summary: Factors Influencing Benzodioxine Acylation
| Parameter | Observation / Issue | Potential Cause | Recommended Action |
| Catalyst | Low to no product formation. | Inactive Lewis acid due to moisture. | Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware is rigorously dried.[1][2] |
| Insufficient catalyst loading. | Increase the amount of catalyst. Note that the catalyst can complex with the product, so a stoichiometric amount may be necessary for each acyl group.[7] | ||
| Temperature | Reaction is sluggish or incomplete. | The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation.[3][4] |
| Formation of tar-like substances or multiple by-products. | The reaction temperature is too high. | Maintain a controlled, lower temperature. Consider dropwise addition of reagents to manage exothermic reactions.[7] | |
| Reagents | Low conversion despite active catalyst and optimal temperature. | Impure benzodioxine substrate or acylating agent. | Purify starting materials before use. |
| Use of a less reactive acylating agent (e.g., anhydride). | Consider switching to a more reactive acylating agent (e.g., acyl chloride), but be mindful of potential decreases in selectivity.[5] | ||
| Reaction Time | Incomplete reaction based on TLC or GC analysis. | Insufficient reaction time. | Extend the reaction time and monitor the progress at regular intervals. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,3-Benzodioxole (Batch Process)
This protocol is a general guideline based on typical Friedel-Crafts conditions and can be adapted.
-
Preparation:
-
Ensure all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Equip the flask with a magnetic stirrer.
-
-
Reagent Charging:
-
To the flask, add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, 1.1 to 2.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Substrate and Reagent Addition:
-
Dissolve the 1,3-benzodioxole (1 equivalent) and the acylating agent (e.g., propionyl chloride or propionic anhydride, 1 to 1.2 equivalents) in the same dry solvent.
-
Add this solution dropwise to the stirred catalyst suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for the desired amount of time (e.g., 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Heating may be required for less reactive substrates.[7]
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][7]
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3 times).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visual Guides
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdp-innovation.com [cdp-innovation.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of amide and ester derivatives of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Starting Material (Acyl Chloride) | The acyl chloride is highly reactive and may streak or decompose on the column. | Ensure the reaction goes to completion before attempting purification. If unreacted acyl chloride remains, it can be quenched with a small amount of water or an amine scavenger resin prior to chromatography. Consider using a less polar solvent system to elute the less polar acyl chloride quickly. |
| Product Co-elutes with the Carboxylic Acid Byproduct | The starting this compound can hydrolyze to the corresponding carboxylic acid, which may have similar polarity to the desired product. | An acidic or basic wash of the crude product before chromatography can help remove the carboxylic acid. For example, wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic byproduct.[1] Alternatively, a small amount of a polar solvent like methanol can be added to the elution solvent to help separate the more polar carboxylic acid. |
| Product Streaking or Tailing on the TLC/Column | The amide or ester products may have moderate polarity, leading to strong interactions with the silica gel. | Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.[2] |
| No Product Eluting from the Column | The product is too polar and is irreversibly adsorbed onto the silica gel. | Use a more polar solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective. In extreme cases, reverse-phase chromatography may be necessary. |
| Multiple Spots on TLC After Purification | The product may be unstable on silica gel, leading to decomposition. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If decomposition is observed, consider using a different stationary phase like alumina or Florisil, or deactivating the silica gel with triethylamine. |
| Low Yield After Column Chromatography | The product may be partially soluble in the solvent system, leading to broad peaks and loss in many fractions. | Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. Ensure the column is not overloaded with the crude product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of an amide derivative of this compound?
A1: A common and effective starting point for the purification of these amide derivatives is a mixture of hexane and ethyl acetate.[3] The ratio can be optimized using thin-layer chromatography (TLC). Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the ethyl acetate until the desired product has a TLC Rf value between 0.2 and 0.4.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the best method for monitoring your column.[4] Collect fractions and spot them on a TLC plate alongside your crude reaction mixture and a reference spot of your starting material (if available). This will allow you to identify the fractions containing your purified product and determine when to stop collecting.
Q3: My product is an ester. Are there any specific considerations for its purification?
A3: Esters derived from this compound are generally less polar than the corresponding amides. Therefore, you will likely need a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate). As with amides, it is crucial to remove any unreacted starting materials and byproducts before chromatography. A pre-purification workup involving washing with a mild base can be beneficial.
Q4: Should I use wet or dry loading for my sample?
A4: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet loading: If your crude product is readily soluble in the initial chromatography solvent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
-
Dry loading: If your product has poor solubility in the eluent, it is better to use dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q5: What are some common impurities I might encounter?
A5: Besides unreacted starting materials, a common impurity is 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, formed from the hydrolysis of the acyl chloride. Depending on the nucleophile used in the reaction (e.g., an amine or alcohol), you may also have side products from secondary reactions. Careful analysis of your crude reaction mixture by TLC or other analytical techniques before purification is recommended.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) based on the separation needs determined by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Example Solvent Systems from Literature
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| Amide Derivative | Silica Gel | Ethyl acetate:hexane | [3] |
| Ester Derivative | Silica Gel | Hexane:acetone | [5] |
| Sulfonamide Derivative | Silica Gel | n-hexane:ethyl acetate | [6] |
Visualizations
Caption: Workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up acylation reactions involving 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up acylation reactions with this compound?
A1: Scaling up acylation reactions, particularly Friedel-Crafts acylation, presents several challenges. The most significant hurdles include:
-
Heat Transfer: Acylation reactions are often exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, side reactions, and potential safety hazards.
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging than in a laboratory flask. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts and reduced yield.
-
Reagent Addition: The rate of addition of the acyl chloride or the Lewis acid catalyst becomes critical at a larger scale to control the reaction rate and temperature.
-
Work-up and Product Isolation: Handling and processing large volumes of reaction mixtures and purification of the final product can be complex and may require specialized equipment.
Q2: Which Lewis acid is most suitable for Friedel-Crafts acylation with this substrate at a larger scale?
A2: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation. However, its high reactivity and moisture sensitivity can pose challenges during scale-up. For large-scale operations, alternative catalysts that are less sensitive to moisture and easier to handle, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may be considered, although they might require higher reaction temperatures or longer reaction times. The choice of catalyst can also be influenced by the reactivity of the aromatic substrate being acylated.
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: Real-time reaction monitoring is crucial for successful scale-up. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product. For in-process monitoring, spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be employed to follow the disappearance of the acyl chloride carbonyl stretch and the appearance of the ketone carbonyl stretch.
Q4: What are the common side reactions to be aware of?
A4: In Friedel-Crafts acylation, potential side reactions include:
-
Polyacylation: Although the product ketone is generally less reactive than the starting material, forcing conditions (high temperature, excess acyl chloride) can lead to the introduction of a second acyl group.
-
Decomposition of the Acyl Chloride: At elevated temperatures, this compound may be prone to decomposition.
-
Reaction with Solvent: The choice of solvent is critical. Aromatic solvents like benzene or toluene can compete in the acylation reaction. Chlorinated solvents like dichloromethane or dichloroethane are generally preferred.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC, GC, or HPLC to ensure it has gone to completion.- Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Catalyst deactivation: Exposure of the Lewis acid to moisture. | - Use anhydrous solvents and reagents.- Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or purified Lewis acid. | |
| Poor mixing: Inefficient stirring in a large reactor. | - Use a reactor with appropriate impeller design for efficient mixing.- Increase the stirring speed, if possible without causing splashing. | |
| Formation of Impurities | Side reactions: High reaction temperature or incorrect stoichiometry. | - Optimize the reaction temperature to minimize byproduct formation.- Carefully control the stoichiometry of the reactants and catalyst. |
| Hydrolysis of acyl chloride: Presence of water in the reaction mixture. | - Ensure all glassware, solvents, and reagents are thoroughly dried. | |
| Difficult Product Isolation | Emulsion formation during work-up: Presence of fine solids or viscous reaction mixture. | - Allow the mixture to stand for a longer period to allow for phase separation.- Add a small amount of brine or a different organic solvent to break the emulsion.- Consider filtration before extraction. |
| Product oiling out during crystallization: High impurity levels or inappropriate solvent system. | - Purify the crude product by column chromatography before crystallization.- Screen different solvent systems for crystallization. |
Experimental Protocols
Preparation of this compound
Objective: To synthesize the acyl chloride from the corresponding carboxylic acid.
Materials:
-
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in anhydrous DCM in a suitably sized reactor.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.
-
Stir the mixture at room temperature until the reaction is complete (typically 2-4 hours), monitoring by the cessation of gas evolution and TLC (by quenching a small aliquot with methanol to form the methyl ester).
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Friedel-Crafts Acylation of an Aromatic Substrate
Objective: To perform a scalable acylation reaction with an aromatic compound (e.g., anisole).
Materials:
-
This compound
-
Anisole (or other aromatic substrate)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 - 1.3 equivalents) in anhydrous DCM in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C.
-
Add a solution of anisole (1.0-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Carefully quench the reaction by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Lewis Acid on Friedel-Crafts Acylation Yield
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.2 | 0 - 25 | 2 | 85 |
| FeCl₃ | 1.2 | 25 - 50 | 4 | 78 |
| ZnCl₂ | 1.5 | 50 | 6 | 72 |
Note: Yields are based on small-scale reactions and may vary upon scale-up. The reaction was performed with anisole as the substrate.
Table 2: Scale-Up Parameters and Observed Yields
| Scale (moles) | Reactant Ratio (Acyl Chloride:Anisole:AlCl₃) | Solvent Volume (L/mol) | Addition Time (min) | Max Temp (°C) | Isolated Yield (%) |
| 0.1 | 1 : 1.1 : 1.2 | 1.0 | 30 | 25 | 85 |
| 1.0 | 1 : 1.1 : 1.2 | 1.2 | 60 | 28 | 82 |
| 5.0 | 1 : 1.1 : 1.2 | 1.5 | 120 | 35 | 79 |
Visualizations
Caption: Experimental workflow for the synthesis and acylation of this compound.
Caption: Troubleshooting workflow for scaling up acylation reactions.
stability issues of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride in solution
This technical support center provides guidance on the stability, handling, and troubleshooting of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, like other acyl chlorides, is its high reactivity towards nucleophiles. The most common issue is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[1][2][3] This reaction leads to the formation of the corresponding carboxylic acid and hydrochloric acid. It will also react with other nucleophiles such as alcohols and amines.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, strong bases, and oxidizing agents.[2][3]
Q3: Which solvents are recommended for dissolving this compound?
A3: Anhydrous aprotic solvents are recommended. Suitable options include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and 1,4-dioxane. It is crucial to use solvents with very low water content to prevent hydrolysis.
Q4: How can I tell if my solution of this compound has degraded?
A4: Degradation can be indicated by several observations. If the solution becomes cloudy or fuming upon opening the container, it may be reacting with atmospheric moisture.[4] A decrease in the expected yield of a reaction or the appearance of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, NMR) are also strong indicators of degradation. The presence of a new peak corresponding to the hydrolyzed carboxylic acid is a common sign.
Troubleshooting Guide
Issue 1: My reaction with this compound is not working, or the yield is very low.
-
Question: Did you use anhydrous solvents and reagents?
-
Answer: The presence of even trace amounts of water can hydrolyze the acyl chloride, rendering it inactive for your desired reaction. Ensure all solvents are freshly dried and that any other reagents are anhydrous.
-
-
Question: Was the reaction performed under an inert atmosphere?
-
Answer: Exposure to air can introduce moisture, leading to hydrolysis. It is best practice to perform reactions with acyl chlorides under an inert atmosphere of argon or nitrogen.
-
-
Question: How old is your this compound and how has it been stored?
Issue 2: I am observing an unexpected byproduct in my reaction mixture.
-
Question: What is the mass of the unexpected byproduct?
-
Answer: If the mass of the byproduct corresponds to the molecular weight of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (the hydrolyzed form of the starting material), then your acyl chloride has likely degraded.
-
-
Question: Did you use a nucleophilic solvent?
-
Answer: Solvents like alcohols will react with the acyl chloride to form an ester byproduct. Ensure your solvent is non-nucleophilic.
-
Data on Stability and Compatibility
Table 1: Hypothetical Stability of this compound in Anhydrous Dichloromethane (DCM)
| Temperature (°C) | Time (hours) | Remaining Acyl Chloride (%) |
| 25 | 1 | >99 |
| 25 | 6 | 95 |
| 25 | 24 | 80 |
| 40 | 1 | 98 |
| 40 | 6 | 85 |
| 40 | 24 | 60 |
Note: This data is representative and actual stability may vary based on the specific conditions, including the purity of the solvent and the headspace atmosphere.
Table 2: Compatibility with Common Reagents
| Reagent Class | Compatibility | Notes |
| Water | No | Reacts violently to form the corresponding carboxylic acid and HCl.[1] |
| Alcohols | No | Reacts to form esters. |
| Amines | No | Reacts to form amides. |
| Strong Bases | No | Promotes degradation and side reactions.[1] |
| Aprotic Solvents (anhydrous) | Yes | Generally stable for short periods. |
| Protic Solvents | No | Reacts with the solvent. |
Experimental Protocols
Protocol 1: In-House Stability Assessment of this compound in Solution
-
Preparation of Standard Solution:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10 mg of this compound into a dry, pre-weighed volumetric flask.
-
Dissolve the compound in anhydrous dichloromethane (DCM) to a final concentration of 1 mg/mL.
-
-
Time-Point Sampling:
-
Immediately after preparation (t=0), withdraw an aliquot of the solution for analysis.
-
Store the stock solution at the desired temperature (e.g., 25 °C).
-
Withdraw aliquots at subsequent time points (e.g., 1, 3, 6, 12, and 24 hours).
-
-
Sample Analysis:
-
For each time point, quench the aliquot by adding it to a solution of a suitable nucleophile (e.g., a primary amine like benzylamine) in excess to form a stable amide derivative.
-
Analyze the derivatized samples by a suitable chromatographic method, such as HPLC or LC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the amide derivative at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Visualizations
Caption: Probable hydrolysis pathway of this compound.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl Chloride and Other Acyl Chlorides
For researchers, scientists, and drug development professionals, a precise understanding of the reactivity of acylating agents is paramount for synthetic strategy, reaction optimization, and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride with other commonly used acyl chlorides, including benzoyl chloride, acetyl chloride, and p-nitrobenzoyl chloride. The comparison is supported by a combination of established experimental data and theoretical considerations based on electronic effects.
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the high electrophilicity of the carbonyl carbon. This reactivity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The general order of reactivity for carboxylic acid derivatives is: Acyl chloride > Acid Anhydride > Ester > Amide.[1] This high reactivity makes acyl chlorides invaluable intermediates for the synthesis of a wide array of carbonyl compounds, including esters and amides.[2][3][4]
The reactivity of a specific acyl chloride is further modulated by the electronic and steric nature of the substituent attached to the acyl group.[1] Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles, while electron-donating groups have the opposite effect.[5][6] Steric hindrance around the carbonyl center can also decrease reactivity by impeding the approach of a nucleophile.[1]
Quantitative Comparison of Reactivity
The 2,3-dihydro-1,4-benzodioxine ring system, an ethylenedioxy group fused to a benzene ring, is generally considered to be electron-donating overall due to the resonance effect of the oxygen atoms, which outweighs their inductive electron-withdrawing effect. This is similar to alkoxy groups like methoxy (-OCH3), which are known to be electron-donating, particularly when at the para position (σp = -0.27).[9] The carbonyl group in this compound is positioned meta to one oxygen and para to the other. This suggests a net electron-donating effect, which would decrease the electrophilicity of the carbonyl carbon and thus reduce its reactivity compared to unsubstituted benzoyl chloride.
| Acyl Chloride | Relative Rate of Solvolysis (Ethanol, 25°C) | Hammett Substituent Constant (σ) of R Group | Electronic Effect of R Group |
| p-Nitrobenzoyl chloride | ~630 | σp = +0.78 | Strong Electron-Withdrawing |
| Benzoyl chloride | 1 (Reference) | σ = 0 | Neutral |
| This compound | Estimated < 1 | Estimated ~ -0.1 to -0.2 | Electron-Donating |
| Acetyl chloride | Significantly higher than benzoyl chloride* | Not applicable | Alkyl (Electron-Donating) |
Data comparing the solvolysis of acetyl chloride and benzoyl chloride indicates that acetyl chloride is over 20 times more sensitive to nucleophilic attack, highlighting its significantly greater reactivity under certain conditions.[8][10]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Solvolysis Rate by Conductometry
This method measures the increase in conductivity over time as the acyl chloride reacts with a solvent to produce hydrochloric acid.
Materials:
-
Acyl chloride of interest
-
Anhydrous solvent (e.g., ethanol, acetone)
-
High-purity water
-
Conductivity meter and probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the acyl chloride in the anhydrous solvent of choice at a known concentration (e.g., 0.1 M).
-
Prepare the desired solvent mixture (e.g., 80% ethanol in water) and allow it to equilibrate to the desired reaction temperature in the thermostatted water bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Place a known volume of the solvent mixture into a reaction vessel equipped with the conductivity probe and a magnetic stirrer. Allow the system to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity no longer changes).
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.
Protocol 2: Competitive Acylation Monitored by ¹H NMR Spectroscopy
This method determines the relative reactivity of two acyl chlorides by allowing them to compete for a limited amount of a nucleophile.
Materials:
-
Two different acyl chlorides (e.g., benzoyl chloride and this compound)
-
A nucleophile with distinct NMR signals for its acylated products (e.g., aniline)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve a known amount of the nucleophile in the deuterated solvent.
-
Add equimolar amounts of the two competing acyl chlorides to the NMR tube.
-
Acquire a ¹H NMR spectrum of the mixture at time zero and then at regular intervals.
-
Monitor the formation of the two different amide products by integrating their characteristic signals in the NMR spectra.
-
The ratio of the product integrals over time provides a measure of the relative reactivity of the two acyl chlorides.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow for kinetic studies.
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Caption: A generalized workflow for a kinetic study of acyl chloride reactivity.
References
- 1. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Acylating Agents: 2,3-Dihydro-1,4-benzodioxine-5-carbonyl Chloride vs. Acid Anhydride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison between two common acylating agents derived from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: the carbonyl chloride and the corresponding acid anhydride. This comparison is supported by established principles of organic chemistry and illustrative experimental data to inform your synthetic strategy.
At a Glance: Key Differences and Considerations
| Feature | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic anhydride |
| Reactivity | Higher | Lower |
| Reaction Speed | Generally faster | Generally slower |
| Byproducts | HCl (corrosive) | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
| Handling | Moisture sensitive, corrosive | Less sensitive to moisture, less corrosive |
| Selectivity | May be less selective in complex molecules | Often more selective |
| Atom Economy | Higher | Lower (one equivalent of the carboxylic acid is lost) |
| Cost | Often lower for the acid chloride | Can be higher to synthesize the anhydride |
Theoretical Framework: Reactivity and Mechanism
The difference in reactivity between acyl chlorides and acid anhydrides stems from the nature of the leaving group. In the acyl chloride, the leaving group is a chloride ion (Cl⁻), which is the conjugate base of a strong acid (HCl) and therefore a very good leaving group.[1][2] The acid anhydride has a carboxylate anion as the leaving group, which is the conjugate base of a weaker acid (a carboxylic acid) and thus a less effective leaving group.[1]
This fundamental difference in leaving group ability makes the carbonyl carbon of the acid chloride more electrophilic and susceptible to nucleophilic attack.[2] Consequently, reactions with this compound are generally faster and can often be carried out at lower temperatures compared to the anhydride.
The general mechanism for acylation with both reagents is a nucleophilic acyl substitution.[3]
Performance in Key Synthetic Transformations
Amide Bond Formation
The synthesis of amides is a cornerstone of pharmaceutical chemistry. Both the acid chloride and the acid anhydride of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can be employed for this transformation.
Illustrative Comparison: Amidation with Aniline
| Parameter | This compound | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic anhydride |
| Reaction Time | 1-3 hours | 4-8 hours |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Yield | >95% | 85-95% |
| Byproduct | HCl (requires a base to neutralize) | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
| Purity | High, but potential for side reactions if not controlled | Generally very high |
Note: The data in this table is illustrative and based on general principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Amide Synthesis with this compound
-
Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Amide Synthesis with 2,3-Dihydro-1,4-benzodioxine-5-carboxylic anhydride
-
Dissolve aniline (1.0 eq) and 2,3-dihydro-1,4-benzodioxine-5-carboxylic anhydride (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), if required.
-
Stir the reaction at room temperature or heat to 40-50 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, including a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct.
-
Purify the crude product by recrystallization or column chromatography.
A "mixed-anhydride" method is also a common and efficient strategy for amide bond formation, where the carboxylic acid is activated in situ.[4][5]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6][7][8] Both the acid chloride and acid anhydride can serve as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][9]
Illustrative Comparison: Acylation of Anisole
| Parameter | This compound | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic anhydride |
| Lewis Acid Stoichiometry | >1 equivalent | >2 equivalents |
| Reaction Time | 2-6 hours | 6-12 hours |
| Temperature | 0 °C to room temperature | Room temperature to 60 °C |
| Yield | 80-90% | 70-85% |
| Byproduct | HCl | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Note: The data in this table is illustrative and based on general principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
The higher reactivity of the acid chloride often translates to higher yields under milder conditions. A key consideration is the amount of Lewis acid required. For the acid chloride, slightly more than one equivalent is needed to account for complexation with the starting material and the product ketone.[10] The acid anhydride requires more than two equivalents of the Lewis acid because the catalyst will complex with both carbonyl oxygens of the anhydride as well as the product.
Experimental Protocol: Friedel-Crafts Acylation with this compound
-
Suspend aluminum chloride (1.2 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add this compound (1.0 eq) to the suspension.
-
Add the aromatic substrate (e.g., anisole, 1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.
Conclusions and Recommendations
The choice between this compound and its corresponding acid anhydride depends on the specific requirements of the synthesis.
-
For rapid, high-yielding reactions where the generation of HCl is manageable, the acid chloride is often the superior choice. Its high reactivity allows for milder conditions and shorter reaction times.
-
When working with sensitive substrates that may be degraded by HCl, or when seeking higher selectivity, the acid anhydride is a valuable alternative. While it may require more forcing conditions and result in lower atom economy, the milder nature of the reaction can lead to cleaner product profiles.
Ultimately, the optimal acylating agent will be determined by a careful consideration of the substrate's properties, the desired reaction outcome, and practical considerations such as cost and ease of handling. It is recommended to perform small-scale test reactions to determine the ideal conditions for your specific application.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. byjus.com [byjus.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic pathways for 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a key scaffold in the development of therapeutic agents, notably as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). The following sections present a well-established multi-step synthesis alongside alternative approaches, supported by experimental data to inform strategic decisions in medicinal chemistry and process development.
Primary Synthesis Pathway: From 2,3-Dihydroxybenzoic Acid
This is a widely cited and reliable method for the gram-scale synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide. The pathway originates from 2,3-dihydroxybenzoic acid and proceeds through four key transformations: esterification, cyclization (Williamson ether synthesis), hydrolysis, and final amidation.
Logical Workflow for the Primary Synthesis Pathway
Caption: Primary synthesis route starting from 2,3-dihydroxybenzoic acid.
Data Presentation: Primary Synthesis Pathway Performance
| Step | Reaction | Reagents | Time (h) | Temp. | Yield (%) |
| 1 | Esterification | 2,3-Dihydroxybenzoic acid, H₂SO₄, Methanol | 12 | Reflux | 85%[1] |
| 2 | Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃, DMF | 10 | Reflux | 70%[1] |
| 3 | Hydrolysis | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, LiOH, THF/H₂O | 10 | RT | High (not specified, used in next step) |
| 4 | Amidation | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, Mixed-anhydride method | - | - | 70%[1] |
Alternative Synthesis Pathways
While a complete, validated alternative pathway for the 5-carboxamide isomer is not as thoroughly documented, synthetic routes for the structurally related 6-carboxamide isomer provide valuable comparative insights. These alternatives often start from more readily available precursors like 3,4-dihydroxybenzaldehyde or gallic acid.
This pathway is advantageous when targeting substitution at the 6-position of the benzodioxane ring. It involves the formation of the benzodioxane ring followed by oxidation of the aldehyde to a carboxylic acid.
Data Presentation: Alternative Pathway 1 Performance
| Step | Reaction | Reagents | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Cyclization | 3,4-Dihydroxybenzaldehyde, 1,2-Dibromoethane, NaOH | 5 | Reflux | ~38% (crude)[2] |
| 2 | Oxidation | 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde, KMnO₄ | 2 | Reflux | 90%[2] |
| 3 | Amidation | 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid, Amidation reagents | - | - | (Not specified) |
This route is useful for creating a library of analogs, starting from inexpensive gallic acid. It allows for functionalization at multiple positions on the aromatic ring.
Data Presentation: Alternative Pathway 2 Performance
| Step | Reaction | Reagents | Time | Temp. | Yield (%) |
| 1 | Esterification | Gallic acid, H₂SO₄, Methanol | - | - | "Satisfactory"[3] |
| 2 | Cyclization | Methyl 3,4,5-trihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃ | - | - | 45%[3] |
| 3 | Further Steps | Hydrolysis, Amide formation | - | - | (Variable) |
Experimental Protocols
Protocol for Primary Synthesis Pathway
Step 1: Methyl 2,3-dihydroxybenzoate Synthesis (Esterification) [1] To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) is added at 5 °C. The reaction mixture is refluxed for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The resulting mass is dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic layer is dried over magnesium sulfate and concentrated to yield the product as a white powder (Yield: 85%).
Step 2: Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Cyclization) [1] A suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) is prepared in 5 mL of dimethylformamide (DMF). 1,2-Dibromoethane (0.17 mL, 2.0 mmol) is added, and the mixture is stirred under reflux for 10 hours. Upon completion (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over anhydrous magnesium sulfate and evaporated. The crude product is purified by flash chromatography to afford a white powder (Yield: 70%).
Step 3 & 4: 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (Hydrolysis and Amidation via Mixed-Anhydride Method) [1] A mixture of the ester from the previous step (2.0 mmol), lithium hydroxide (0.096 g, 4.0 mmol), and water (2 mL) in 10 mL of tetrahydrofuran is stirred at room temperature for 10 hours. The solvent is removed under vacuum, and the residue is taken up in ethyl acetate and extracted with water. The aqueous extract is acidified with 2N aqueous HCl and then extracted with ethyl acetate. The combined organic extracts containing the carboxylic acid are then converted to the final carboxamide using a standard mixed-anhydride procedure, yielding the product as a white powder (Overall yield for amidation step: 70%).
Biological Context: PARP1 Signaling Pathway
The target molecule, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of PARP1, a key enzyme in the DNA damage response (DDR). Understanding this pathway is crucial for drug development professionals. PARP1 acts as a first responder to single-strand DNA breaks.[4] Upon detecting a break, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[5] Inhibiting PARP1 can be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.
Caption: Role of PARP1 in DNA single-strand break repair and its inhibition.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-Substituted vs. 6-Substituted Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-substituted and 6-substituted benzodioxane derivatives, supported by experimental data from peer-reviewed literature. The position of substitution on the benzodioxane ring has been shown to significantly influence the pharmacological profile of these compounds, impacting their antibacterial, anti-inflammatory, and enzyme-inhibitory activities.
Antibacterial Activity: A Clear Advantage for 5-Substituted Derivatives
A study comparing cinnamaldehyde acylhydrazone derivatives of 1,4-benzodioxane-5-carboxylic acid (5-substituted) and 1,4-benzodioxane-6-carboxylic acid (6-substituted) revealed a distinct structure-activity relationship. The 5-substituted derivatives consistently demonstrated more potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
The o-nitrocinnamaldehyde hydrazone derivative of 1,4-benzodioxane-5-carboxylic acid emerged as the most active compound in the series, exhibiting significant efficacy against E. coli, P. aeruginosa, S. aureus, and B. subtilis.[1][2][3] The study concluded that the substitution pattern on the benzodioxane backbone follows the order of 5-substituted > 6-substituted > 2-substituted in terms of antibacterial potency.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of Cinnamaldehyde Acylhydrazone Derivatives
| Compound ID | Substitution Position | R Group | E. coli (μg/mL) | P. aeruginosa (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) |
| B6 | 5 | 2-NO₂ | 1.53 | 3.13 | 6.25 | 6.25 |
| C8 | 6 | 4-Cl | 3.13 | 6.25 | 6.25 | 6.25 |
| A9 | 2 | 4-NO₂ | 3.13 | 6.25 | 6.25 | 6.25 |
| Kanamycin B | - | - | 1.56 | 3.13 | 1.56 | 3.13 |
Data extracted from Zhao J, et al. Chem. Pharm. Bull. 2014.[1][3]
Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][4][5]
-
Preparation of Test Compounds: Stock solutions of the synthesized benzodioxane derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Standard bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis are used. The bacteria are cultured in an appropriate growth medium to the mid-logarithmic phase.
-
Assay Procedure:
-
In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in a liquid growth medium.
-
A standardized inoculum of each bacterial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][4]
Synthesis of Cinnamaldehyde Acylhydrazone Derivatives of Benzodioxane
The general synthetic pathway for the preparation of the antibacterial cinnamaldehyde acylhydrazone derivatives is illustrated below.
Caption: General synthesis of cinnamaldehyde acylhydrazone derivatives of benzodioxane.
Anti-inflammatory Activity: 6-Substituted Derivatives Show Promise
Table 2: Anti-inflammatory Activity of (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h |
| (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | 50 | 45 |
| Ibuprofen | 50 | 52 |
Data from Vazquez MT, et al. Farmaco. 1996.[4]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6][7][8][9]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
The test compound, dissolved or suspended in a suitable vehicle, is administered to the animals (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, carrageenan (typically 1% in saline), is administered into the right hind paw of the rat.
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle and carrageenan).
Monoamine Oxidase B (MAO-B) Inhibition: A Focus on 6-Substituted Derivatives
Several studies have identified 6-substituted benzodioxane derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The literature to date has primarily focused on the structure-activity relationships of 6-substituted analogues, with limited to no comparative data available for their 5-substituted counterparts.
A series of 1,4-benzodioxan-substituted chalcones have been evaluated for their inhibitory activity against human MAO-B. The results indicate that substitution at the 6-position of the benzodioxane ring is a key feature for potent MAO-B inhibition.
Table 3: MAO-B Inhibitory Activity of Selected 6-Substituted Benzodioxan Chalcones
| Compound | R Group on Chalcone | hMAO-B IC₅₀ (μM) |
| HC1 | H | 0.160 |
| HC3 | 4-OCH₃ | 0.049 |
| HC4 | 4-OC₂H₅ | 0.040 |
| Selegiline (Standard) | - | ~0.0068 |
Data extracted from multiple sources on MAO-B inhibitors.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
The inhibitory activity of compounds against MAO-B is typically determined using a fluorometric or radiometric assay with recombinant human MAO-B.[2][10][11][12][13]
-
Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent probe, and a positive control inhibitor (e.g., selegiline).
-
Procedure:
-
The test compounds are serially diluted and pre-incubated with the MAO-B enzyme in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the fluorescence or radioactivity generated over time.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Summary
The available data allows for the formulation of a preliminary structure-activity relationship for these benzodioxane derivatives.
Caption: SAR summary for 5- and 6-substituted benzodioxane derivatives.
Conclusion
The position of substitution on the benzodioxane scaffold is a critical determinant of biological activity. Current evidence strongly suggests that 5-substituted derivatives are superior as antibacterial agents , while 6-substituted derivatives exhibit significant potential as anti-inflammatory and MAO-B inhibitory agents . Further research, including the synthesis and evaluation of 5-substituted analogues for anti-inflammatory and MAO-B inhibitory activities, is warranted to provide a more complete comparative analysis and to fully elucidate the structure-activity relationships of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. evotec.com [evotec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 2,3-Dihydro-1,4-Benzodioxine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of pharmacologically active compounds. Ensuring the purity of these compounds is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) and any related impurities.
This guide provides a comparative overview of various HPLC methods applicable to the purity analysis of 2,3-dihydro-1,4-benzodioxine derivatives. We will explore methodologies for achiral and chiral separations, supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Achiral HPLC Methods for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for the analysis of moderately polar to non-polar compounds like 2,3-dihydro-1,4-benzodioxine derivatives. The following tables summarize the chromatographic conditions and validation parameters for the purity analysis of two representative drugs containing this scaffold: Doxazosin and Viloxazine.
Chromatographic Conditions
| Parameter | Method 1: Doxazosin Mesylate Analysis | Method 2: Viloxazine Analysis |
| Stationary Phase (Column) | LiChrosphere 100 RP-18 (250 x 4.0 mm, 5 µm) | Azilent C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Methanol, and 10 mM Ammonium Acetate (gradient) | 0.01N KH2PO4 buffer and Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 222 nm |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 20 µL | 10 µL |
Performance Data Summary
| Validation Parameter | Method 1: Doxazosin Mesylate Analysis | Method 2: Viloxazine Analysis |
| Linearity Range | 1.0 - 300 µg/mL | 25% to 150% of test concentration |
| Correlation Coefficient (r²) | 0.9992 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.86% of label claim |
| Precision (% RSD) | < 2.0% | Repeatability: 0.6%, Intermediate Precision: 0.4% |
| Limit of Detection (LOD) | Not specified | 0.07 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 0.20 µg/mL |
Comparison of Chiral HPLC Methods for Enantiomeric Purity
For 2,3-dihydro-1,4-benzodioxine derivatives with a stereocenter, chiral HPLC is essential to determine the enantiomeric purity. The following table outlines a method for the separation of 2-substituted-1,4-benzodioxane enantiomers.
Chromatographic Conditions for Chiral Separation
| Parameter | Method 3: Chiral Separation of 2-Substituted-1,4-Benzodioxane Derivatives |
| Stationary Phase (Column) | Phenomenex Lux 3µ Cellulose-1 |
| Mobile Phase | n-hexane/IPA (90:10, v/v) or n-hexane/IPA (85:15, v/v) + 1.5% formic acid |
| Flow Rate | Not specified |
| Detection Wavelength | 254 nm |
| Column Temperature | Not specified |
| Injection Volume | 20 µL |
Experimental Protocols
General Sample Preparation
A stock solution of the 2,3-dihydro-1,4-benzodioxine compound is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or diluent specified in the method). Working standards and sample solutions are then prepared by diluting the stock solution to the desired concentration with the mobile phase.
Method 1: Doxazosin Mesylate Purity Analysis
-
Mobile Phase Preparation : Prepare the mobile phase components (Acetonitrile, Methanol, and 10 mM Ammonium Acetate) and degas them before use.
-
Chromatographic System : Set up an HPLC system with a LiChrosphere 100 RP-18 column, UV detector at 254 nm, and a column oven at 30°C.
-
System Suitability : Equilibrate the column with the mobile phase. Perform system suitability tests by injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility.
-
Analysis : Inject the sample solutions and record the chromatograms.
-
Quantification : Identify and quantify the impurities by comparing their peak areas with that of the main peak, using a response factor if necessary.
Method 2: Viloxazine Purity Analysis
-
Mobile Phase Preparation : Prepare a mixture of 0.01N KH2PO4 buffer and Acetonitrile in a 70:30 ratio and degas it.
-
Chromatographic System : Configure the HPLC system with an Azilent C18 column, a UV detector set to 222 nm, and maintain the column temperature at 30°C.
-
System Suitability : Equilibrate the column and perform system suitability tests.
-
Analysis : Inject the prepared sample solutions.
-
Quantification : Calculate the purity and impurity levels based on the peak areas in the chromatogram.
Method 3: Chiral Separation of 2-Substituted-1,4-Benzodioxane Derivatives
-
Mobile Phase Preparation : Prepare the appropriate mobile phase (n-hexane/IPA with or without formic acid) and degas.
-
Chromatographic System : Use an HPLC system equipped with a Phenomenex Lux 3µ Cellulose-1 chiral column and a UV detector at 254 nm.
-
Analysis : Inject the sample solution containing the enantiomeric mixture.
-
Enantiomeric Purity Calculation : Determine the enantiomeric purity by calculating the percentage of each enantiomer's peak area relative to the total area of both enantiomeric peaks.
Visualizing the Workflow
The following diagrams illustrate the general workflow for HPLC purity analysis and the logical relationship in method selection.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting an HPLC method.
Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of 2,3-dihydro-1,4-benzodioxine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic methods for the structural elucidation of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride and its derivatives, a class of compounds with significant interest in medicinal chemistry.
This publication will delve into the experimental data derived from X-ray crystallography and compare its performance and outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for these key techniques are provided to support researchers in their methodological considerations.
At a Glance: Comparing Analytical Techniques
The unequivocal determination of a molecule's solid-state structure is the hallmark of single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. In contrast, NMR spectroscopy and Mass Spectrometry are powerful techniques for elucidating molecular structure in solution and the gas phase, respectively, and do not require crystalline material.
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Single crystal of sufficient size and quality | Low to Medium |
| NMR Spectroscopy | Chemical environment of nuclei, connectivity, stereochemistry | Soluble sample | Medium to High |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Soluble or volatile sample | High |
Delving into the Data: A Comparative Analysis
While a crystal structure for the parent this compound is not publicly available, we can draw comparisons from closely related derivatives reported in the literature. For the purpose of this guide, we will consider the synthesized, non-crystalline 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a more complex, crystalline derivative to illustrate the data obtained from different techniques.
Spectroscopic Data for 2,3-dihydro-1,4-benzodioxine-5-carboxamide
The structural information for 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been primarily elucidated using NMR and Mass Spectrometry.
Table 1: Spectroscopic Data for 2,3-dihydro-1,4-benzodioxine-5-carboxamide
| Technique | Parameter | Observed Value [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37–4.35 (m, 2H), 4.28–4.26 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 |
| Mass Spectrometry | Molecular Ion | C₉H₉NO₃ |
Note: The data presented is based on the reported synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide[1].
Illustrative Crystallographic Data
To showcase the detailed structural information obtainable from X-ray crystallography, we present selected data from a more complex derivative containing the 2,3-dihydro-1,4-benzodioxine moiety. It is important to note that these values are not directly comparable to the simpler carboxamide but serve to highlight the nature of crystallographic output.
Table 2: Illustrative Crystallographic Data for a 2,3-dihydro-1,4-benzodioxine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7831(5) |
| b (Å) | 8.4022(6) |
| c (Å) | 13.7881(10) |
| α (°) | 81.537(2) |
| β (°) | 75.581(2) |
| γ (°) | 64.198(2) |
| Volume (ų) | 815.24(10) |
Note: This data is from the crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone and is for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key analytical techniques discussed.
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide
The synthesis of the title compound derivative follows a multi-step procedure starting from 2,3-dihydroxybenzoic acid.
A solution of 2,3-dihydroxybenzoic acid in methanol is treated with concentrated sulfuric acid and refluxed to yield methyl 2,3-dihydroxybenzoate. This intermediate is then reacted with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide under reflux to form methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate[1]. The final carboxamide is obtained through a subsequent amidation step[1].
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information for crystalline compounds.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. As an acyl chloride, this compound is corrosive, moisture-sensitive, and reacts violently with water.[1][2][3] The primary principle for its disposal is to convert the reactive acyl chloride into a less hazardous substance through a controlled neutralization process before collection by a licensed waste disposal company.[4][5]
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.[4] Ensure that an emergency safety shower and eyewash station are readily accessible.
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[2][4] Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[6]
-
Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[4]
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less reactive sodium salt of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.[4]
Quantitative Data for Neutralization Solution
| Parameter | Value | Notes |
| Neutralizing Agent | Sodium Carbonate or Sodium Bicarbonate | A weak base is used to control the reaction rate. |
| Concentration | 5-10% in water | A dilute solution helps to manage the exothermicity of the reaction.[4] |
| Temperature | Maintained with an ice bath | Cooling is crucial to prevent a runaway reaction.[4] |
| pH Monitoring | Ensure solution remains basic | This indicates that the neutralizing agent is in excess and the acyl chloride has been consumed.[4] |
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar. The reaction vessel should be large enough that the neutralizing solution does not exceed 25% of its volume. Prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate and place the container in an ice bath to cool.[4]
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound to the cold basic solution dropwise or in very small portions. Be prepared for the evolution of gas (carbon dioxide) and heat. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase. Acyl chlorides react violently with water, so this step must be performed with extreme care.[4]
-
Reaction: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution periodically to ensure it remains basic.[4]
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container. Do not pour the neutralized solution down the drain unless permitted by local regulations.[4][6] This container should be clearly marked for collection by a licensed waste disposal company.[4]
Incompatible Materials
To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials such as:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride.
This guide provides critical safety and logistical information for the proper handling of this compound (CAS No: 38871-41-9), a corrosive chemical that poses significant health risks upon exposure. Adherence to these protocols is essential for ensuring a safe laboratory environment. This compound is known to cause severe skin burns, and eye damage, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof and meet ANSI Z87.1 standards. A face shield should be worn over the goggles to protect the entire face.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for any signs of degradation or punctures before use.[3] |
| Body Protection | Laboratory Coat or Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against splashes.[3][6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator if working outside of a fume hood or if there is a risk of inhaling dust or vapors.[2] |
| Foot Protection | Closed-Toe Shoes | Open-toed footwear is strictly prohibited in the laboratory. Shoes should provide a protective barrier against spills.[3] |
Operational and Disposal Plans
I. Safe Handling and Storage Protocol
-
Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible.[8]
-
Receiving and Storage : Upon receipt, inspect the container for any damage or leaks.[9] Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[5][10] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Dispensing and Use :
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
II. Spill Response Procedure
-
Immediate Actions :
-
Evacuate the immediate spill area.
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or involves a significant release of vapors, evacuate the entire laboratory and contact emergency services.
-
-
Containment and Cleanup (for small, manageable spills) :
-
Wear the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a suitable, labeled waste container using non-sparking tools.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Decontamination : Decontaminate all equipment and surfaces that may have come into contact with the chemical.
III. Waste Disposal Plan
-
Chemical Waste : Dispose of this compound and any reaction byproducts as hazardous waste.[13] Do not dispose of it down the drain.[13]
-
Contaminated Materials : All disposable PPE (gloves, etc.) and spill cleanup materials must be collected in a designated, labeled hazardous waste container.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.[14]
Safe Handling Workflow
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. questron.ca [questron.ca]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. nbinno.com [nbinno.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. fishersci.com [fishersci.com]
- 9. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
